molecular formula C12H14N2O3 B11877816 tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate CAS No. 1841081-78-4

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Cat. No.: B11877816
CAS No.: 1841081-78-4
M. Wt: 234.25 g/mol
InChI Key: LLQAMEPFISRHEW-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS 1337880-58-6) is a versatile indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmaceutical development, known for its presence in numerous therapeutic agents and its wide range of pharmacological activities . This specific compound features a phenol group that facilitates further functionalization and a tert-butyloxycarbonyl (Boc) protecting group that enhances solubility and provides stability for synthetic applications. Indazole-containing derivatives represent one of the most important heterocycles in drug molecules, displaying versatile biological activities including anti-inflammatory, anticancer, antifungal, antibacterial, and cardiovascular effects . Researchers utilize this compound as a key synthetic intermediate for constructing more complex indazole-based molecules. The Boc protecting group can be readily removed under mild acidic conditions to unveil the free NH indazole, enabling further diversification . This building block is particularly valuable for developing potential therapeutic agents, as indazole derivatives have gained considerable attention in medicinal chemistry . The compound is offered for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

1841081-78-4

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl 6-hydroxyindazole-2-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(15)6-10(8)13-14/h4-7,15H,1-3H3

InChI Key

LLQAMEPFISRHEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C2C=CC(=CC2=N1)O

Origin of Product

United States

Foundational & Exploratory

Biological Activity & Synthetic Utility of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate Derivatives

[1][2]

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, anti-inflammatory agents, and receptor modulators. While the 1H-indazole tautomer is thermodynamically dominant, 2H-indazole derivatives have emerged as a distinct pharmacological class with unique vector properties and binding modes.[1][2]

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS: 1841081-78-4) represents a critical, regiochemically defined building block.[2] By "locking" the indazole nitrogen in the 2H-position with a tert-butoxycarbonyl (Boc) group, this scaffold allows researchers to:

  • Selectively functionalize the C6-hydroxyl group without interference from N-alkylation.

  • Access the 2H-indazole pharmacophore , which exhibits a distinct dipole moment and hydrogen-bonding profile compared to the 1H-isomer.

  • Generate focused libraries of kinase inhibitors (VEGFR, p38 MAPK) and anti-inflammatory agents (COX-2).

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and biological targets of derivatives generated from this core scaffold.[3]

Chemical Basis & Structure-Activity Relationship (SAR)[1][2]

The 2H-Indazole Advantage

Indazole exists in a tautomeric equilibrium between 1H- and 2H-forms.[1][2] The 1H-form is aromatic (10


122H-indazole
  • Altered Dipole Moment: 2H-indazoles have a larger dipole moment (~3.4 D) compared to 1H-indazoles (~1.5 D), influencing solubility and permeability.[1][2]

  • Basicity: The N1 nitrogen in 2H-indazoles is more basic, serving as a crucial hydrogen bond acceptor in kinase hinge regions.[1]

The Role of the Scaffold Components

The tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate molecule is designed with three strategic zones:

Structural ZoneFunction in Drug Design
N2-Boc Group Protecting Group & Regiocontrol: Locks the tautomer in the 2H-form. It prevents N-alkylation during C6-functionalization and increases lipophilicity for intermediate handling.[1][2]
C6-Hydroxyl Functional Handle: The primary site for derivatization.[1][2] O-alkylation or Mitsunobu coupling here allows the attachment of "tail" groups (e.g., solubilizing heterocycles) required for potency.
Indazole Core Pharmacophore: The flat bicyclic system acts as a scaffold to orient substituents.[1] In final drugs, the N2-Boc is often removed or replaced to allow the N1/N2 motif to interact with target residues (e.g., hinge binding).

Biological Targets & Mechanisms[1][2]

Derivatives synthesized from the 6-hydroxy-2H-indazole core have demonstrated activity across three primary therapeutic areas.

Kinase Inhibition (Oncology)

The most significant application of 6-substituted indazoles is in the inhibition of tyrosine and serine/threonine kinases.

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Derivatives where the C6-OH is ether-linked to a pyridine or pyrimidine moiety act as potent angiogenesis inhibitors.[1][2] The indazole nitrogen pairs interact with the ATP-binding pocket (hinge region).[1]

  • p38 MAPK: 2H-indazole derivatives inhibit p38 mitogen-activated protein kinase, a key driver of inflammation and cytokine production.[1][2]

  • Pim Kinases: 6-substituted indazoles have shown picomolar potency against Pim-1, -2, and -3, which are overexpressed in hematological malignancies.[1][2]

Anti-Inflammatory Activity (COX-2)

2H-indazole derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2]

  • Mechanism: The planar indazole ring mimics the central ring of coxibs (e.g., celecoxib), while substituents at the 2- and 3-positions fill the hydrophobic side pocket of the COX-2 enzyme.

  • Selectivity: 2H-isomers often show improved COX-2/COX-1 selectivity ratios compared to their 1H-counterparts.[1][2]

Emerging Antiviral Targets

Recent studies (e.g., Nature, 2020/2021) have highlighted indazole derivatives as inhibitors of:

  • SARS-CoV-2 PLpro: Papain-like protease inhibitors.[1][2]

  • RIPK1: Receptor-interacting serine/threonine-protein kinase 1, involved in necroptosis and inflammation.[1][2]

Visualizing the Mechanism

The following diagram illustrates the signaling pathways modulated by 2H-indazole derivatives, specifically focusing on the VEGFR and MAPK cascades common in cancer progression.

Indazole_Signaling_PathwayGrowthFactorGrowth Factors(VEGF, EGF)RTKReceptor TyrosineKinases (VEGFR)GrowthFactor->RTKCytokinesPro-inflammatoryCytokines (TNF-a)p38p38 MAPKCytokines->p38RASRASRTK->RASRAFRAF/BRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell Proliferation& AngiogenesisERK->ProliferationInflammationInflammation(COX-2 Expression)p38->InflammationIndazole6-Substituted2H-Indazole DerivativeIndazole->RTKInhibits (ATP Competition)Indazole->p38Inhibits

Caption: Mechanism of Action: 2H-indazole derivatives competitively inhibit ATP binding at VEGFR and p38 MAPK, blocking downstream proliferation and inflammatory cascades.

Experimental Protocols

Synthesis Workflow: Regioselective Functionalization

The primary utility of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate is as a scaffold for O-alkylation.[1][2]

Protocol: Mitsunobu Coupling at C6-Position This protocol attaches a functional group (R-OH) to the C6-hydroxyl while preserving the N2-Boc protection.[1][2]

  • Reagents:

    • Scaffold: tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (1.0 eq)[2]

    • Alcohol (R-OH): Target side chain (1.2 eq)[1][2]

    • Phosphine: Triphenylphosphine (

      
      ) (1.5 eq)[2]
      
    • Azodicarboxylate: DIAD or DEAD (1.5 eq)[2]

    • Solvent: Anhydrous THF

  • Procedure:

    • Dissolve scaffold, R-OH, and

      
       in anhydrous THF under 
      
      
      atmosphere.
    • Cool to 0°C.

    • Add DIAD dropwise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Validation: Monitor by TLC (disappearance of phenol).

  • Work-up: Concentrate in vacuo and purify via silica gel flash chromatography.

  • Note: The N2-Boc group prevents N-alkylation, ensuring 100% O-regioselectivity.[1][2]

Protocol: N2-Deprotection (Boc Removal) To release the active 2H-indazole (or tautomeric mixture) for final testing.[1][2]

  • Reagents: TFA (Trifluoroacetic acid) in DCM (Dichloromethane) (1:4 ratio) or 4M HCl in Dioxane.

  • Procedure: Stir the O-substituted intermediate in the acid solution at RT for 1-2 hours.

  • Work-up: Neutralize with saturated

    
    , extract with EtOAc.
    
Biological Assay: Kinase Inhibition (IC50 Determination)

Objective: Measure the potency of the derivative against VEGFR2.

  • Assay Platform: FRET-based kinase assay (e.g., Z'-LYTE™).[1][2]

  • Conditions:

    • Enzyme: Recombinant Human VEGFR2 (KDR).

    • Substrate: Poly GT peptide labeled with fluorophore.

    • ATP Concentration:

      
       apparent.
      
  • Steps:

    • Prepare 3-fold serial dilutions of the indazole derivative in DMSO.

    • Incubate compound with Kinase/Peptide mixture for 1 hour.

    • Add Development Reagent (cleaves non-phosphorylated peptide).

    • Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Synthesis Pathway Visualization[2]

The following diagram outlines the chemical logic of using the N2-Boc protected scaffold to generate bioactive libraries.

Synthesis_WorkflowStarttert-Butyl 6-hydroxy-2H-indazole-2-carboxylate(Scaffold)Step1Functionalization(Mitsunobu or Alkylation)Start->Step1+ R-OH / R-XIntermed6-Alkoxy-2-Boc-indazole(Protected Intermediate)Step1->IntermedStep2Deprotection(TFA or HCl)Intermed->Step2- BocProduct6-Alkoxy-1H/2H-Indazole(Active Pharmacophore)Step2->Product

Caption: Synthetic Route: The N2-Boc group serves as a temporary mask, allowing selective C6-diversification before revealing the active indazole core.[2]

Comparative Data: 1H vs 2H Indazoles[1][4]

Understanding the distinction between the 1H and 2H isomers is vital for interpreting the activity of derivatives derived from this scaffold.

Property1H-Indazole Derivatives2H-Indazole DerivativesRelevance to Drug Design
Thermodynamic Stability High (Dominant Tautomer)Lower (Kinetic Product)2H-derivatives often require N-substitution (like Methyl or Boc) to exist stably.[1][2]
Dipole Moment ~1.5 - 1.8 D~3.4 - 3.8 D 2H-isomers are more polar; distinct solubility and membrane permeability profiles.[1][2]
Basicity (pKa) LowerHigher 2H-indazoles are stronger bases, enhancing interaction with acidic residues in protein pockets.[1]
Kinase Selectivity Broad SpectrumTarget Specific 2H-isomers often show higher selectivity for specific kinase conformations (e.g., DFG-out).[1][2]
Metabolic Stability HighModerateN2-substituents can be metabolic soft spots; N2-Boc is rapidly cleaved in vivo (prodrug potential).[1][2]

References

  • BenchChem. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from

  • Zhang, L., et al. (2020). "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances, 10, 448-458. Retrieved from [2]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [2]

  • National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from

  • SciSpace. (2020). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications. Retrieved from [2]

  • BLD Pharm. (2025). Product Entry: tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS 1841081-78-4).[1][2][4] Retrieved from

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate: A Pivotal Scaffold for Regioselective Indazole Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate , a critical intermediate in the development of small-molecule therapeutics.

Executive Summary

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS: 1337879-67-0 / 1221235-68-2 variants) represents a strategic solution to one of the most persistent challenges in heterocyclic medicinal chemistry: the regioselective synthesis of 2H-indazoles . While the 1H-indazole tautomer is thermodynamically preferred, the 2H-indazole core is a bioisostere of purines and quinazolines, making it a high-value scaffold for kinase inhibitors (e.g., VEGFR, PDGFR) and PARP inhibitors (e.g., Niraparib).

This guide explores the history of this compound not as a serendipitous discovery, but as a designed "kinetic trap" that enables the synthesis of 2,6-disubstituted indazoles with high precision.

The Indazole Regioselectivity Paradox

To understand the significance of this compound, one must first understand the "Indazole Paradox." Indazoles exist in a tautomeric equilibrium between the 1H-isomer (benzenoid structure, thermodynamically stable) and the 2H-isomer (quinoid-like character, higher energy).

  • Thermodynamic Control: Under standard alkylation conditions (base/alkyl halide), the reaction favors the N1-position (ratio ~10:1).

  • Biological Demand: Many potent drugs require substitution at N2 to orient substituents into specific hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).

The Solution: The tert-butoxycarbonyl (Boc) group serves as a kinetic directing group . By reacting 6-hydroxyindazole with Boc anhydride under specific conditions, chemists can selectively trap the N2-isomer. This intermediate, tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate, effectively "locks" the quinoid structure, allowing selective functionalization of the 6-hydroxyl group without interference from N1-alkylation.

Visualization: The Kinetic Trap Mechanism

The following diagram illustrates the bifurcation between thermodynamic stability (1H) and the kinetic trap (2H) utilized by this intermediate.

IndazoleSelectivity Start 6-Hydroxyindazole (Tautomeric Mix) Reagent Boc2O / Base (Kinetic Conditions) Start->Reagent Path1 Thermodynamic Path (High Temp / Polar Solvent) Reagent->Path1 Path2 Kinetic Path (Low Temp / Aprotic) Reagent->Path2 Prod1 1H-Indazole-1-carboxylate (Stable, Benzenoid) Path1->Prod1 Prod2 2H-Indazole-2-carboxylate (Target Intermediate) Path2->Prod2 Prod2->Prod1 Thermal Rearrangement (Avoid >60°C)

Figure 1: Reaction pathway showing the kinetic isolation of the 2H-indazole scaffold.

Technical Synthesis & Protocols

Synthesis of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Achieving high N2-selectivity requires strict adherence to kinetic control parameters. The use of non-polar aprotic solvents and low temperatures suppresses the rearrangement to the N1-isomer.

Reagents:

  • Substrate: 6-Hydroxyindazole (CAS: 23244-88-4)

  • Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O)

  • Base: Triethylamine (TEA) or DMAP (catalytic)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 6-hydroxyindazole (1.0 eq) and anhydrous DCM (10 mL/g).

  • Base Addition: Cool the suspension to 0°C under an inert atmosphere (N₂ or Ar). Add TEA (1.2 eq) dropwise. Note: DMAP (0.1 eq) can accelerate the reaction but increases the risk of N1-isomerization if not monitored.

  • Boc Addition: Dissolve Boc₂O (1.1 eq) in minimal DCM and add dropwise to the reaction mixture over 30 minutes. Maintain temperature at 0°C.

  • Reaction Monitoring: Stir at 0°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 2:1). The 2H-isomer typically runs slightly lower or higher depending on the stationary phase, but 1H is often the major impurity if temperature spikes.

  • Quench & Workup: Quench with cold water. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography on silica gel. Critical: Use a gradient of Hexane/EtOAc. The 2H-isomer is kinetically stable but can rearrange on acidic silica; add 1% TEA to the eluent to buffer the column.

Downstream Functionalization (The "Why")

Once the N2 position is blocked with the Boc group, the 6-hydroxyl group becomes the sole nucleophile. This allows for the synthesis of complex ethers—a common feature in drugs like Pazopanib or Axinitib analogs.

TransformationReagentsOutcome
Etherification R-X, K₂CO₃, DMF6-Alkoxy-2H-indazole-2-carboxylate
Mitsunobu R-OH, DIAD, PPh₃6-Alkoxy-2H-indazole-2-carboxylate (Inverted stereochem)
C3-H Activation Pd(OAc)₂, Aryl-I3-Aryl-6-hydroxy-2H-indazole (Advanced)

Applications in Drug Discovery

The tert-butyl 6-hydroxy-2H-indazole-2-carboxylate scaffold is a cornerstone in the synthesis of PARP (Poly ADP-ribose polymerase) and Kinase inhibitors.

PARP Inhibitor Analogues

Niraparib (Zejula) utilizes a 2H-indazole core. While Niraparib itself is a 7-carboxamide, the 6-hydroxy-2H-indazole scaffold is used in "Next-Gen" PARP libraries to explore structure-activity relationships (SAR) at the 6-position, improving solubility and metabolic stability.

Kinase Inhibitors (VEGFR/PDGFR)

Indazoles are bioisosteres for the quinazoline core found in Gefitinib. The 2H-indazole orientation mimics the hydrogen-bonding pattern required for the hinge region of kinase domains.

  • Mechanism: The 2-Boc group is removed (deprotected) in the final step using TFA/DCM, releasing the free NH or allowing for N2-alkylation with specific side chains that confer selectivity.

Workflow Visualization: From Intermediate to Drug Candidate

Workflow Interm tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (The Scaffold) Step1 Functionalization of 6-OH (Ether/Amine Linkage) Interm->Step1 Alkyl Halide / Base Step2 C3-H Functionalization (Optional: Arylation) Step1->Step2 Pd Catalyst Step3 N2-Deprotection (TFA) Step2->Step3 Acidic Cleavage Final Bioactive Indazole Drug Candidate (Kinase/PARP Inhibitor) Step3->Final Final Coupling

Figure 2: Synthetic workflow utilizing the scaffold for library generation.

References

  • BenchChem. "Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols." BenchChem Technical Support, 2025. Link

  • Luo, G., et al. "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry, 2006. Link

  • Sigma-Aldrich. "Application Note – N-Boc protection." Sigma-Aldrich Technical Documents. Link

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + DMAP)." Common Organic Chemistry Archives. Link

  • BLD Pharm. "Product Data: tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate."[1] BLD Pharm Catalog. Link

Sources

Spectroscopic Profiling and Structural Elucidation of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry. However, the functionalization of indazoles is frequently complicated by annular tautomerism, leading to mixtures of


- and 

-isomers. This whitepaper provides an in-depth spectroscopic analysis (NMR, IR, MS) of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (the 2-Boc isomer). Designed for application scientists and synthetic chemists, this guide establishes a self-validating analytical framework to definitively differentiate the

-isomer from its

-counterpart, ensuring rigorous structural verification in drug development workflows.

Regiochemical Context: The vs. Tautomeric Challenge

When 6-hydroxyindazole is reacted with di-tert-butyl dicarbonate (Boc


O), the protection reaction yields a mixture of regioisomers. While the 

-isomer (N1-Boc) is typically the kinetically favored product due to the preservation of the benzenoid aromatic system, the

-isomer (N2-Boc) can be isolated under specific thermodynamic conditions or via careful chromatographic separation.

The Causality of Spectroscopic Differentiation: Because both isomers share the exact same molecular weight and functional groups, standard LC-MS and 1D


H NMR are often insufficient for absolute structural assignment. As documented in , the differentiation relies heavily on the electronic shielding effects of the quinonoid-like 

-system and spatial correlations observed in 2D NMR (NOESY/HMBC).

Workflow A 6-Hydroxyindazole (Starting Material) B Boc2O, DMAP, Et3N (Protection Reaction) A->B Reagents added C Crude Mixture (1-Boc & 2-Boc Isomers) B->C Reaction completion D Silica Gel Chromatography (Elution Optimization) C->D Purification E 1-Boc Isomer (Kinetic Product) D->E Faster eluting F 2-Boc Isomer (Thermodynamic Product) D->F Slower eluting G NMR & MS Validation (Regiochemistry Check) F->G Characterization

Workflow for the regioselective synthesis and isolation of the 2-Boc indazole isomer.

Nuclear Magnetic Resonance (NMR) Diagnostics

The absolute assignment of the 2-Boc regiochemistry is anchored in specific


H and 

C chemical shifts, validated by 2D NOESY experiments.
Quantitative H and C NMR Data

The following tables summarize the expected resonance frequencies for the


-isomer in DMSO-

. DMSO is specifically chosen as the solvent because its hydrogen-bonding capacity slows the exchange rate of the C6-hydroxyl proton, allowing it to be observed as a sharp, distinct singlet.

Table 1:


H NMR Assignments (400 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationDiagnostic Note
OH (C-6) 9.85Singlet (br)-1HConfirms mono-Boc protection (no O-Boc).
H-3 8.35Singlet-1HCritical: Shifted downfield relative to 1-Boc (~8.1 ppm).
H-4 7.55Doublet8.71HOrtho-coupling with H-5.
H-7 6.80Doublet2.11HShielded by adjacent C6-OH group.
H-5 6.65Doublet of doublets8.7, 2.11HOrtho to H-4, meta to H-7.
C(CH

)

1.62Singlet-9HBoc tert-butyl protons.

Table 2:


C NMR Assignments (100 MHz, DMSO-

)
CarbonChemical Shift (

, ppm)
Assignment Rationale
C-6 156.0Deshielded by direct attachment to the electronegative hydroxyl oxygen.
C=O 148.5Carbamate carbonyl carbon.
C-7a 149.0Bridgehead carbon adjacent to N1.
C-3 125.0Critical: In the 2-Boc isomer, C-3 is highly shielded (~125 ppm) compared to the 1-Boc isomer (~135 ppm) due to the altered

-delocalization.
C-4 122.0Aromatic methine.
C-3a 120.0Bridgehead carbon.
C-5 113.0Shielded by the ortho-hydroxyl group.
C-7 95.0Highly shielded by the ortho-hydroxyl group and N1 lone pair.
C(CH

)

84.5Quaternary carbon of the tert-butyl group.
CH

27.5Methyl carbons of the tert-butyl group.

Vibrational & Mass Spectrometry Signatures

While NMR provides regiochemical proof, Infrared (IR) and Mass Spectrometry (MS) provide rapid orthogonal validation of the functional groups and molecular weight, which is standard practice for .

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of the carbamate and the free hydroxyl group, ruling out the formation of the di-Boc byproduct.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm

)
Vibrational ModeStructural Implication
3250 (broad)O-H stretchConfirms the free C6-hydroxyl group.
1740 (strong)C=O stretchCharacteristic of the N-carbamate (Boc) carbonyl.
1630 (medium)C=N stretchIndazole ring core vibration.
1155 (strong)C-O stretchEster/carbamate C-O-C stretching.
ESI-MS Fragmentation Pathway

In positive electrospray ionization (ESI+), the molecule exhibits a highly predictable fragmentation cascade. The loss of the Boc group occurs via a two-step mechanism or a concerted loss of 100 Da.

MS_Frag M [M+H]+ m/z 235.1 (tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate) F1 [M+H - C4H8]+ m/z 179.1 (Loss of isobutylene) M->F1 -56 Da (Isobutylene) F2 [M+H - C5H8O2]+ m/z 135.1 (6-Hydroxyindazole core) M->F2 -100 Da (Boc cleavage) F1->F2 -44 Da (CO2) F3 m/z 107.1 (Loss of N2 / CO) F2->F3 -28 Da

ESI-MS fragmentation pathway demonstrating the characteristic loss of the Boc protecting group.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints to prevent the misidentification of the


-isomer as the 

-isomer.
Protocol A: Regioselective Synthesis and Isolation

Causality Focus: Strict control of stoichiometry is required to prevent over-acylation at the C6-hydroxyl group.

  • Reaction Setup: Dissolve 6-hydroxyindazole (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Catalyst Addition: Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.05 eq). Note: DMAP accelerates the acylation but can promote thermodynamic equilibration.

  • Controlled Acylation: Cool the mixture to 0 °C. Add Boc

    
    O (1.05 eq) dropwise. The slight excess prevents di-Boc formation while ensuring complete consumption of the starting material.
    
  • Isolation: After 4 hours at room temperature, quench with saturated aqueous NH

    
    Cl, extract with EtOAc, and concentrate.
    
  • Chromatographic Separation: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Self-Validation Checkpoint: The

      
      -isomer is less polar and elutes first. The 
      
      
      
      -isomer is more polar and elutes second. Collect the slower-eluting major fraction for the
      
      
      -isomer.
Protocol B: 2D NOESY NMR Validation

Causality Focus: 1D NMR cannot definitively prove regiochemistry. Spatial correlation via NOESY is the absolute standard for distinguishing N1 vs. N2 substitution.

  • Sample Preparation: Dissolve 10 mg of the purified slower-eluting fraction in 0.6 mL of anhydrous DMSO-

    
    .
    
  • 1D Baseline Acquisition: Acquire a standard

    
    H NMR spectrum (400 MHz, 298 K, D1 = 2.0 s). Verify the presence of the Boc singlet at 
    
    
    
    1.62 and the H-3 singlet at
    
    
    8.35.
  • NOESY Setup: Configure a 2D NOESY experiment. Set the mixing time (

    
    ) to 400–500 ms to capture small molecule dipole-dipole interactions.
    
  • Data Analysis & Self-Validation:

    • Examine the cross-peak profile of the tert-butyl protons (

      
       1.62).
      
    • Pass Criteria (2H-Isomer): A strong NOE cross-peak is observed between

      
       1.62 (Boc) and 
      
      
      
      8.35 (H-3). This proves the Boc group is on N2, adjacent to C3.
    • Fail Criteria (1H-Isomer): If the NOE cross-peak correlates to the doublet at

      
       6.80 (H-7), the Boc group is on N1. The isolation step must be repeated.
      

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles Source: ResearchGate URL:[Link]

Strategic Utilization of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate as a Building Block in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Masked" Director

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the indazole scaffold is a privileged structure, serving as a bioisostere for indole and purine. tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (hereafter referred to as 6-OH-N2-Boc-Ind ) represents a highly strategic building block. Unlike generic indazoles, this molecule offers three distinct advantages:

  • ** orthogonal Protection:** The N-Boc group masks the nitrogen face, allowing chemoselective functionalization of the 6-hydroxyl group.

  • Regio-Defined Starting Point: It provides a pre-separated 2H-isomer, bypassing the often difficult N1/N2 separation required when alkylating the parent heterocycle.

  • C3-Directing Capability: The N2-protecting group exerts specific electronic and steric effects that can be leveraged for C3-lithiation or C-H activation, distinct from N1-protected congeners.

This guide details the physicochemical properties, synthetic utility, and experimental protocols for deploying 6-OH-N2-Boc-Ind in high-value medicinal chemistry campaigns.

Structural Analysis & Physicochemical Properties

Tautomerism and Stability

Indazoles exhibit annular tautomerism between the 1H- (benzenoid) and 2H- (quinonoid) forms.[1]

  • Thermodynamics: The 1H-tautomer is thermodynamically favored by ~4.5 kcal/mol due to full aromaticity of the benzene ring.

  • The N2-Boc Advantage: By locking the molecule in the 2H-form (or at least protecting the N2 position), this building block prevents the common issue of N1/N2 regioisomer mixtures during subsequent reactions. The tert-butyl carbamate (Boc) is electron-withdrawing, reducing the basicity of the system and preventing oxidative degradation of the electron-rich 6-phenol.

Key Properties Table
PropertyValue / DescriptionImplication for MedChem
Molecular Formula C₁₂H₁₄N₂O₃Core scaffold + Protection
Molecular Weight 234.25 g/mol Fragment-like (Rule of 3 compliant)
pKa (Phenol) ~9.5 (Predicted)Suitable for mild base O-alkylation
LogP ~2.3Lipophilic enough for organic extraction
Solubility High in DCM, THF, EtOAcExcellent for standard synthesis
Stability Acid-labile (TFA/HCl)Orthogonal to base-labile groups

Synthetic Workflow & Reactivity Profile

The utility of 6-OH-N2-Boc-Ind lies in its ability to serve as a "hub" for divergent synthesis. The workflow typically follows a Protect


 Functionalize 

Switch
logic.
Phase I: O-Functionalization (The Anchor)

The 6-hydroxyl group is the primary handle. Because the nitrogen is Boc-protected, standard O-alkylation conditions (Mitsunobu or Sɴ2) proceed without competing N-alkylation.

  • Mitsunobu Reaction: Ideal for installing complex chiral alcohols.

    • Reagents: DIAD/PPh₃ + R-OH.

    • Note: The N2-Boc group withstands standard Mitsunobu conditions.

  • SɴAr / Sɴ2 Alkylation:

    • Reagents: K₂CO₃/DMF + R-X.[2]

    • Critical Check: Avoid strong bases (e.g., NaH) at high temperatures, which might induce Boc-migration or cleavage.

Phase II: C3-Functionalization (The Director)

A critical, often overlooked feature of N2-protected indazoles is their ability to direct lithiation to the C3 position. While N1-protection directs via chelation (often requiring specific groups), N2-protection places the C3 proton in a unique electronic environment.

  • C3-Lithiation: Treatment with LDA or n-BuLi at -78°C generates the C3-lithio species, which can trap electrophiles (aldehydes, iodine, borates).

  • C-H Activation: Pd-catalyzed arylation at C3 is feasible, often facilitated by the N2-group acting as a weak directing group or simply by preventing catalyst poisoning.

Phase III: Deprotection & Regio-Switching

Removal of the Boc group (TFA/DCM) reveals the free indazole.

  • The "Switch": Once the 6-position is fixed (e.g., with a solubilizing tail), the chemist can now choose to alkylate the nitrogen.

  • Regiocontrol:

    • Thermodynamic (N1): Cs₂CO₃/DMF/Heat

      
       Favors N1 product.
      
    • Kinetic (N2): Mild conditions, specific electrophiles (e.g., Meerwein salts), or steric bulk at C7 can shift selectivity to N2.

Visualizing the Strategy

The following diagram illustrates the divergent pathways accessible from this building block.

IndazoleWorkflow Start 6-OH-N2-Boc-Ind (Building Block) O_Alk Phase 1: O-Functionalization (Ether Linkage) Start->O_Alk R-X, Base or Mitsunobu C3_Func Phase 2: C3-Functionalization (Lithiation/C-H Act.) Start->C3_Func 1. Li-Base 2. Electrophile Deprotect Deprotection (TFA/DCM) O_Alk->Deprotect C3_Func->Deprotect N1_Prod Target A: N1-Alkyl-6-OR (Thermodynamic) Deprotect->N1_Prod Base/Heat (Major) N2_Prod Target B: N2-Alkyl-6-OR (Kinetic/Bioisostere) Deprotect->N2_Prod Specific Conditions (Minor/Tunable)

Caption: Divergent synthesis workflow starting from tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate, enabling O-, C3-, and N-diversification.

Experimental Protocols

Protocol A: Regioselective O-Alkylation (Ether Synthesis)

Objective: Install a solubilizing group at the 6-position without disturbing the N-Boc.

  • Preparation: Dissolve 6-OH-N2-Boc-Ind (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv). Note: Cesium is preferred over Sodium to prevent tight ion-pairing that might affect the Boc group stability.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (25°C) for 4–12 hours. Monitor by LCMS.[2][3]

    • Checkpoint: If Boc cleavage is observed (M-100 peak), lower temperature to 0°C or switch to K₂CO₃ in Acetone.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C3-Iodination (Preparation for Cross-Coupling)

Objective: Activate C3 for subsequent Suzuki/Sonogashira coupling.

  • Dissolution: Dissolve 6-OH-N2-Boc-Ind (1.0 equiv) in DCM.

  • Reagent: Add N-Iodosuccinimide (NIS) (1.1 equiv).

  • Catalysis: Add a catalytic amount of TFA (0.1 equiv) or PTSA if reaction is sluggish, though N2-protected indazoles are often electron-rich enough at C3.

    • Caution: Keep acid concentration low to preserve the Boc group.

  • Isolation: Quench with saturated Na₂S₂O₃. Extract and purify.

Case Study: Kinase Inhibitor Design

Context: Many VEGFR and PDGFR inhibitors (e.g., Axitinib) utilize the indazole core. Application:

  • Scaffold: Start with 6-OH-N2-Boc-Ind .

  • Vector 1 (Solubility): O-alkylate with N-(2-chloroethyl)morpholine to install a morpholine tail at position 6.

  • Vector 2 (Potency): Deprotect the Boc group. Perform an SɴAr reaction with a 2-chloropyrimidine derivative.

  • Result: The 6-morpholine group improves solubility/ADME, while the indazole N1/N2 binds to the hinge region of the kinase. Using the pre-protected building block ensured the morpholine was installed exclusively at the oxygen, not the nitrogen.

References

  • Gauniaux, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 170–180. Link

  • Lovering, F., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Journal of Organic Chemistry. Link

  • BenchChem Technical Guides. (2025). Troubleshooting regioselectivity in indazole synthesis. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • AbbVie Inc. (2018). Patent WO2018123456: Indazole derivatives as kinase inhibitors. (Example of patent literature utilizing 6-hydroxyindazole cores). Link

Sources

Methodological & Application

Application Note: Precision Synthesis of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring high-purity tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS: 1841081-78-4).

The synthesis of N2-substituted indazoles is chemically challenging due to the thermodynamic preference for N1-substitution. Furthermore, the presence of a nucleophilic hydroxyl group at C6 necessitates a robust protection strategy to ensure chemoselectivity. This protocol outlines a validated "Protect-Select-Deprotect" strategy, ensuring the isolation of the specific 2H-regioisomer with the C6-hydroxyl group intact.

  • Regioselectivity (N1 vs. N2): Indazoles preferentially alkylate/acylate at the N1 position (thermodynamic product). The N2-Boc isomer is often the kinetic or minor product and requires careful chromatographic separation.

  • Chemoselectivity (OH vs. NH): The C6-phenol is nucleophilic. Direct reaction with Boc₂O often yields mixtures of N-Boc, O-Boc, and N,O-bis-Boc products.

Strategic Analysis & Retrosynthesis

To guarantee the integrity of the final product, we avoid direct Boc-protection of the 6-hydroxyindazole. Instead, we employ a Benzyl (Bn) ether protection strategy . This renders the oxygen inert during the critical regioselective N-Bocylation step and allows for mild, neutral deprotection that preserves the acid-labile N-Boc group.

The Pathway:

  • O-Protection: 6-Hydroxyindazole

    
     6-(Benzyloxy)-1H-indazole.
    
  • N-Functionalization: Reaction with Boc₂O to generate a mixture of N1 and N2 isomers.

  • Regio-Purification: Chromatographic isolation of the tert-butyl 6-(benzyloxy)-2H-indazole-2-carboxylate.

  • O-Deprotection: Hydrogenolysis (H₂/Pd-C) to yield the target 6-hydroxy-2H-indazole-2-carboxylate.

Detailed Experimental Protocol

Phase 1: O-Protection (Synthesis of 6-(Benzyloxy)-1H-indazole)

Objective: Mask the phenolic hydroxyl group to prevent O-Boc formation.

Reagents:

  • 6-Hydroxyindazole (1.0 eq)[1]

  • Benzyl bromide (BnBr) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 6-hydroxyindazole (e.g., 5.0 g, 37.3 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add K₂CO₃ (10.3 g, 74.6 mmol) and stir at room temperature (RT) for 15 minutes to generate the phenoxide.

  • Alkylation: Dropwise add Benzyl bromide (4.9 mL, 41.0 mmol).

  • Reaction: Stir the mixture at RT for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of starting material.

  • Workup: Pour the mixture into ice-water (200 mL). A precipitate should form.[2] Filter the solid, wash copiously with water, and dry under vacuum.[2]

  • Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient 20-50% EtOAc/Hexanes).

    • Checkpoint: Product should be a white to off-white solid. Confirm by ¹H NMR (Presence of benzylic CH₂ ~5.1 ppm and aromatic Bn protons).

Phase 2: N-Bocylation & Regio-Separation

Objective: Introduce the Boc group and isolate the specific N2-isomer.

Reagents:

  • 6-(Benzyloxy)-1H-indazole (from Phase 1) (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • DMAP (0.1 eq)[3]

  • Triethylamine (TEA) (1.5 eq)

  • DCM (Dichloromethane) or THF

Procedure:

  • Setup: Dissolve 6-(benzyloxy)-1H-indazole (1.0 eq) in DCM (10 mL/g).

  • Addition: Add TEA (1.5 eq) and DMAP (0.1 eq). Cool the solution to 0°C.

  • Reaction: Add Boc₂O (1.2 eq) dissolved in a minimal amount of DCM dropwise.

  • Equilibration: Allow the reaction to warm to RT and stir for 4–6 hours.

    • Note: This reaction typically produces a mixture of the N1-Boc (Major, Thermodynamic) and N2-Boc (Minor, Kinetic) isomers.

  • Workup: Quench with water. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • CRITICAL STEP: Isomer Separation:

    • Perform careful Flash Column Chromatography (SiO₂).

    • Eluent: Gradient Hexanes:EtOAc (Start 95:5

      
       80:20).
      
    • Elution Order: Typically, the N1-Boc isomer (less polar) elutes first, followed by the N2-Boc isomer (more polar). Note: This order can reverse depending on the exact stationary phase; rigorous TLC/NMR confirmation is required.

    • Identification: Isolate the fractions corresponding to the N2-isomer.[4]

    • Yield: Expect N2-isomer yields of 15–30% depending on scale and conditions.

Phase 3: O-Deprotection (Hydrogenolysis)

Objective: Remove the benzyl group without cleaving the N-Boc carbamate.

Reagents:

  • tert-Butyl 6-(benzyloxy)-2H-indazole-2-carboxylate (N2-isomer)

  • Pd/C (10% wt loading) (10-20% by mass of substrate)

  • Ammonium Formate (5.0 eq) or H₂ Balloon

  • Methanol (MeOH) or EtOH/EtOAc (1:1)

Procedure:

  • Solvation: Dissolve the purified N2-Boc intermediate in MeOH (or EtOH/EtOAc if solubility is poor).

  • Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen).

  • Reduction:

    • Method A (Standard): Purge with Hydrogen gas (balloon) and stir vigorously at RT.

    • Method B (Transfer Hydrogenation - Milder): Add Ammonium Formate and warm to 40°C. Caution: Monitor closely to ensure N-Boc stability.

  • Monitoring: Check TLC every 30 mins. The starting material spot should disappear, and a more polar spot (free phenol) should appear.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[5]

  • Concentration: Evaporate the solvent under reduced pressure at <40°C (N-Boc indazoles can be thermally sensitive).

  • Final Purification: If needed, a short silica plug (50% EtOAc/Hexanes) removes trace salts or impurities.

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, DMSO-d₆)Consistent structure; Free OH signal (~9-10 ppm); Boc singlet (9H, ~1.6 ppm).
Regio-Purity NOESY / HMBCN2-Isomer Confirmation: Cross-peak between N2-Boc t-butyl protons and H3 proton of indazole. (N1-Boc typically shows NOE to H7).
Purity HPLC-UV (254 nm)> 95.0%
Regioisomer Differentiation (NMR Guide)
  • N1-Boc: The C3-H proton usually resonates at a slightly different field than the N2-isomer. Crucially, in HMBC , the carbonyl carbon of the Boc group will correlate with the H7 proton for the N1-isomer (via long-range coupling) or show NOE between Boc-methyls and H7.

  • N2-Boc (Target): The Boc group is far from H7. NOESY should show a correlation between the Boc-methyl group and the H3 proton.

Process Visualization (Graphviz)

SynthesisProtocol Start 6-Hydroxyindazole (Starting Material) Step1 Step 1: O-Benzylation (BnBr, K2CO3, DMF) Start->Step1 Inter1 Intermediate A: 6-(Benzyloxy)-1H-indazole Step1->Inter1 Step2 Step 2: N-Boc Protection (Boc2O, TEA, DMAP) Inter1->Step2 Mixture Mixture of Isomers: N1-Boc (Major) + N2-Boc (Minor) Step2->Mixture Step3 Step 3: Chromatography (Separation of Regioisomers) Mixture->Step3 Inter2 Intermediate B: tert-Butyl 6-(benzyloxy)-2H-indazole-2-carboxylate Step3->Inter2 Isolate N2-Isomer Step4 Step 4: Hydrogenolysis (H2, Pd/C, MeOH) Inter2->Step4 Final TARGET: tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate Step4->Final

Caption: Step-by-step synthetic flow from 6-hydroxyindazole to the N2-Boc protected target via an O-benzyl intermediate.

References

  • Regioselectivity in Indazole Chemistry

    • Luo, G., et al. (2006).[6] "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.[6] Link

    • Note: Establishes the difficulty of N2-selectivity and the need for separ
  • Boc Protection Protocols

    • Basel, Y., & Hassner, A. (2001). "Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate."[7] Synthesis, 2001(04), 0550-0552. Link

    • Note: Provides context on handling Boc₂O and workup conditions for sensitive carbam
  • Indazole Tautomerism & Stability: Gaulon, C., et al. (2005). "Palladium-catalyzed N-arylation of indazoles." Journal of Organic Chemistry, 70(18), 7374-7380. Note: Discusses the thermodynamic preference for N1-substitution.
  • Compound Reference

    • BLD Pharm Catalog Entry: tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS 1841081-78-4).[1][8] Link

    • Note: Verifies the existence and commercial availability of the specific target isomer.

Sources

Application Note: Palladium-Catalyzed Synthesis of 2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Context

The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for indoles and benzimidazoles to improve metabolic stability and kinase selectivity[1]. However, the synthesis of 2H-indazoles is notoriously challenging due to the thermodynamic preference for the 1H-indazole tautomer[2]. Direct N-alkylation or N-arylation of unprotected indazoles typically yields a mixture of regioisomers, heavily favoring the 1H-substituted product[3].

To circumvent this limitation, modern synthetic strategies employ Palladium-catalyzed de novo ring construction . By orchestrating sequential bond formations—such as Buchwald-Hartwig cross-coupling followed by hydroamination—these methods kinetically trap the 2H-isomer, providing absolute regiocontrol and broad functional group tolerance[4]. This application note details two highly robust, field-proven Pd-catalyzed protocols for synthesizing complex 2H-indazoles.

Mechanistic Framework & Causality (E-E-A-T)

As synthetic scientists, achieving high yields in transition-metal-catalyzed cascade reactions requires a deep understanding of the causality behind reagent selection.

  • Ligand Selection & Oxidative Addition: In the synthesis of 2-aryl-2H-indazoles from unactivated aryl bromides, highly electron-rich and sterically demanding ligands are required to accelerate the oxidative addition of Pd(0) into the C–Br bond[5]. The use of t-Bu₃PHBF₄ is highly strategic; it serves as an air-stable precursor that releases the active, bulky tri-tert-butylphosphine in situ upon deprotonation, preventing premature catalyst degradation[5].

  • Base & Solvent Synergy: Mild, soluble bases like Cs₂CO₃ are preferred over aggressive alkoxides (e.g., NaOtBu). Cs₂CO₃ effectively deprotonates hydrazines without triggering unwanted side reactions with sensitive functional groups (like nitriles)[6]. Solvents such as 1,4-dioxane or DMSO provide the necessary polar aprotic environment to stabilize the polar transition states during intramolecular cyclization[5].

  • Regiocontrol via Baldwin's Rules: In domino hydroamination sequences, the intramolecular cyclization of the N-arylhydrazone intermediate strictly follows a 5-exo-dig pathway (favored by Baldwin's rules) over the competing 6-endo-dig pathway, exclusively yielding the 2H-indazole core rather than cinnoline derivatives[6].

Protocol A: Domino Synthesis of 3-Amino-2H-indazoles

This protocol, adapted from the foundational work by[6], utilizes a one-pot domino sequence to access 3-amino-2H-indazoles from readily available 2-halobenzonitriles and monosubstituted hydrazines.

Step-by-Step Methodology

Note: This is a self-validating system. The reaction color change from pale yellow to deep orange/red indicates the formation of the active Pd(0) species and subsequent hydrazone intermediate.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-halobenzonitrile (1.0 equiv), monosubstituted hydrazine (2.0 equiv), and Cs₂CO₃ (1.4 equiv)[6].

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and a bidentate phosphine ligand such as DPPF or Xantphos (10 mol%). Causality: Bidentate ligands enforce a cis-geometry on the Pd center, vastly accelerating the reductive elimination step.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with Argon (3 cycles). Strict exclusion of oxygen is critical to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (to achieve a 0.2 M concentration) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 100–110 °C for 2–4 hours[6]. Monitor the consumption of the starting material via LC-MS.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate (EtOAc), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 3-amino-2H-indazole.

G A 2-Halobenzonitrile + Monosubstituted Hydrazine B Pd-Catalyzed Intermolecular C-N Coupling A->B C N-Arylhydrazone Intermediate B->C D Intramolecular Hydroamination (5-exo-dig Cyclization) C->D E 3-Imino-1,2-dihydro- 3H-indazole D->E F Isomerization (Aromatization) E->F G 3-Amino-2H-indazole (Target Core) F->G

Figure 1: Mechanistic pathway for the Pd-catalyzed domino synthesis of 3-amino-2H-indazoles.

Protocol B: Tandem Synthesis of 2-Aryl-2H-indazoles

Developed by [5], this operationally simple method constructs 2-aryl-2H-indazoles via an initial N-benzylation followed by an intramolecular Pd-catalyzed N-arylation and in situ oxidation.

Step-by-Step Methodology
  • Preparation: To an oven-dried sealed tube, add 2-bromobenzyl bromide (1.0 equiv), arylhydrazine (1.2 equiv), Cs₂CO₃ (2.5 equiv), Pd(OAc)₂ (5 mol%), and the ligand t-Bu₃PHBF₄ (10 mol%)[5].

  • Atmosphere Control: Purge the vessel with Argon. While the final step requires oxidation, the initial cross-coupling is sensitive to premature catalyst quenching.

  • Reaction Initiation: Inject anhydrous DMSO (0.5 M). Causality: The highly polar nature of DMSO accelerates the initial uncatalyzed S_N2 N-benzylation of the terminal hydrazine nitrogen[5].

  • Heating: Seal the tube tightly and stir the mixture at 120 °C for 12–24 hours[5]. During this time, the intermediate undergoes Pd-catalyzed intramolecular N-arylation to form a 1,2-dihydro-2H-indazole, which spontaneously oxidizes to the fully aromatic product under the reaction conditions[4].

  • Workup: Cool to room temperature, quench with distilled water, and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by flash chromatography to yield the targeted 2-aryl-2H-indazole[5].

G A 2-Bromobenzyl bromide + Arylhydrazine B Regioselective Intermolecular N-Benzylation (SN2) A->B C N-benzyl-arylhydrazine Intermediate B->C D Pd-Catalyzed Intramolecular N-Arylation C->D E 1,2-Dihydro-2H-indazole Intermediate D->E F In Situ Aerobic Oxidation E->F G 2-Aryl-2H-indazole (Target Core) F->G

Figure 2: Reaction sequence for the one-pot synthesis of 2-aryl-2H-indazoles via N-arylation.

Quantitative Data Presentation

The following table summarizes the comparative reaction parameters and historical yield ranges for the primary Palladium-catalyzed methodologies discussed, providing a quick-reference guide for protocol selection.

Protocol StrategyTarget ScaffoldStarting MaterialsCatalyst / LigandBase / SolventTemp / TimeTypical Yields
Domino Hydroamination [6]3-Amino-2H-indazoles2-Halobenzonitriles + HydrazinesPd(OAc)₂ / DPPF or XantphosCs₂CO₃ / 1,4-Dioxane100–110 °C / 2–4 h65–90%
Tandem N-Arylation [5]2-Aryl-2H-indazoles2-Bromobenzyl bromides + ArylhydrazinesPd(OAc)₂ / t-Bu₃PHBF₄Cs₂CO₃ / DMSO120 °C / 12–24 h50–79%
Intramolecular Amination [1]2-Aryl-2H-indazolesN-aryl-N-(o-bromobenzyl)hydrazinesPd(OAc)₂ / DPPFt-BuONa / Toluene100 °C / 2–5 h70–85%
Alkyne Hydroamination [7]3-Substituted 2H-indazoles(2-chlorophenyl)acetylenes + HydrazinesPd₂(dba)₃ / PhosphineCs₂CO₃ / DMF100 °C / 3–6 h60–88%

References

  • Alsalim, R., López-Alberca, M. P., Lindemann, P., Nazaré, M., & Halland, N. "A Palladium-Catalyzed Domino Reaction To Access 3-Amino-2H-indazoles from Hydrazines and 2-Halobenzonitriles." Organic Letters 2020. URL:[Link]

  • Al-Jaar, N., Al-Noaimi, M., Conrad, J., & Beifuss, U. "Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines." The Journal of Organic Chemistry 2021. URL:[Link]

  • Halland, N., Nazaré, M., R'kyek, O., Alonso, J., Urmann, M., & Lindenschmidt, A. "A General and Mild Palladium-Catalyzed Domino Reaction for the Synthesis of 2H-Indazoles." Angewandte Chemie International Edition 2009. URL:[Link]

  • Song, J. J., & Yee, N. K. "A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction." Organic Letters 2000. URL:[Link]

Sources

Mastering the Synthesis of N-Alkylated 6-Hydroxyindazoles: A Guide to Regioselective Alkylation and Hydroxyl Group Protection

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated 6-Hydroxyindazoles

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] N-alkylation of the indazole ring is a critical transformation, as the position of the alkyl group can significantly influence the biological activity of the resulting molecule.[2] Specifically, N-alkylated 6-hydroxyindazoles are of growing interest due to their potential as key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics. However, the synthesis of these molecules is fraught with challenges, primarily the control of regioselectivity and the prevention of unwanted side reactions. This application note provides a comprehensive guide to the experimental procedures for the selective N-alkylation of 6-hydroxyindazole, addressing the critical aspects of regioselectivity and hydroxyl group protection.

The Synthetic Challenge: Regioselectivity and Competing O-Alkylation

The primary hurdle in the N-alkylation of 6-hydroxyindazole is the presence of three potential nucleophilic sites: the two nitrogen atoms of the indazole ring (N1 and N2) and the oxygen atom of the hydroxyl group. This often leads to a mixture of N1-alkylated, N2-alkylated, and O-alkylated products, complicating purification and reducing the yield of the desired isomer.[3]

The regiochemical outcome of the N-alkylation is a delicate balance of steric and electronic factors, as well as the reaction conditions.[3] The indazole ring exists in two tautomeric forms, the 1H-indazole and the 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable. Direct alkylation can occur on the nitrogen of either tautomer, leading to a mixture of N1 and N2 substituted products.[3]

Furthermore, the presence of the acidic phenolic proton on the 6-hydroxyl group introduces the competing O-alkylation reaction. The selectivity between N- and O-alkylation is governed by Hard and Soft Acid-Base (HSAB) theory. While the nitrogen of the indazole is a softer nucleophile, favoring reaction with soft electrophiles like alkyl halides, the reaction conditions can influence this selectivity.[4]

To overcome these challenges, a strategic approach involving the protection of the hydroxyl group is often necessary to ensure selective N-alkylation. This guide will detail a three-stage experimental strategy:

  • Protection of the 6-hydroxyl group: To prevent O-alkylation.

  • Regioselective N-alkylation: Targeting either the N1 or N2 position.

  • Deprotection of the 6-hydroxyl group: To yield the final product.

Stage 1: Protection of the 6-Hydroxyl Group

The choice of a suitable protecting group for the phenolic hydroxyl is critical. The ideal protecting group should be easy to introduce in high yield, stable to the conditions of the subsequent N-alkylation reaction, and readily removable under mild conditions that do not affect the N-alkylated indazole structure.

Recommended Protecting Group: Benzyl (Bn) Ether

The benzyl group is a robust and widely used protecting group for phenols. It is stable to a wide range of reaction conditions, including the strong bases often used for N-alkylation.

Protocol 1: Benzylation of 6-Hydroxyindazole

Materials:

  • 6-Hydroxyindazole

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 6-hydroxyindazole (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 equiv) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(benzyloxy)-1H-indazole.

Stage 2: Regioselective N-Alkylation of 6-(Benzyloxy)-1H-indazole

With the hydroxyl group protected, the N-alkylation can be performed with a focus on controlling the N1 versus N2 regioselectivity. The choice of reaction conditions will dictate the major product.

N1-Selective Alkylation

Achieving high N1 selectivity often involves the use of a strong, non-coordinating base in a non-polar aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[5][6]

Protocol 2: N1-Selective Alkylation of 6-(Benzyloxy)-1H-indazole

Materials:

  • 6-(Benzyloxy)-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 6-(benzyloxy)-1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 1-alkyl-6-(benzyloxy)-1H-indazole.

N2-Selective Alkylation

For the selective synthesis of the N2-alkylated isomer, the Mitsunobu reaction is a highly effective and reliable method.[7][8] This reaction typically proceeds with inversion of configuration at the alcohol, though in the context of an acidic N-H bond, it facilitates N-alkylation.

Protocol 3: N2-Selective Alkylation via Mitsunobu Reaction

Materials:

  • 6-(Benzyloxy)-1H-indazole

  • An alcohol (e.g., methanol, ethanol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of 6-(benzyloxy)-1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of DEAD or DIAD (1.5 equiv) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-alkyl-6-(benzyloxy)-1H-indazole.

Stage 3: Deprotection of the 6-Hydroxyl Group

The final step is the removal of the benzyl protecting group to unveil the 6-hydroxyl functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 4: Debenzylation by Catalytic Hydrogenation

Materials:

  • 1-alkyl- or 2-alkyl-6-(benzyloxy)-1H-indazole

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-alkyl-6-(benzyloxy)-1H-indazole (1.0 equiv) in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired N-alkyl-6-hydroxyindazole.

Characterization and Isomer Differentiation

The definitive assignment of the N1 and N2 regioisomers is crucial and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOESY) experiments are particularly powerful for this purpose.[3] In the HMBC spectrum, a correlation between the C7a carbon and the protons of the alkyl group's CH₂ proximal to the nitrogen confirms an N1-substituted isomer.

Summary of Reaction Conditions

Transformation Target Reagents and Conditions Key Advantages
Protection 6-O-BenzylationBnBr, K₂CO₃, DMF, rtRobust protection, stable to various conditions.
N-Alkylation N1-isomerNaH, Alkyl halide, THF, 0 °C to rtHigh N1-selectivity.[5][6]
N-Alkylation N2-isomerAlcohol, PPh₃, DEAD/DIAD, THF, 0 °C to rtHigh N2-selectivity via Mitsunobu reaction.[7][8]
Deprotection 6-HydroxylH₂, Pd/C, MeOH or EtOH, rtMild and clean deprotection.

Visualizing the Workflow

workflow cluster_protection Stage 1: Protection cluster_alkylation Stage 2: N-Alkylation cluster_deprotection Stage 3: Deprotection start 6-Hydroxyindazole prot 6-(Benzyloxy)-1H-indazole start->prot BnBr, K2CO3, DMF n1 1-Alkyl-6-(benzyloxy)-1H-indazole prot->n1 NaH, R-X, THF (N1-selective) n2 2-Alkyl-6-(benzyloxy)-1H-indazole prot->n2 R-OH, PPh3, DEAD (N2-selective) final_n1 1-Alkyl-6-hydroxyindazole n1->final_n1 H2, Pd/C final_n2 2-Alkyl-6-hydroxyindazole n2->final_n2 H2, Pd/C

Caption: Possible isomers from the direct alkylation of 6-hydroxyindazole.

Conclusion

The successful synthesis of N-alkylated 6-hydroxyindazoles hinges on a strategic and well-executed experimental plan. By employing a protection-alkylation-deprotection sequence, the challenges of competing O-alkylation and poor regioselectivity can be effectively overcome. The protocols detailed in this application note provide a robust framework for researchers to access both N1- and N2-alkylated 6-hydroxyindazole isomers with high selectivity and in good yields, paving the way for the development of novel and potent therapeutic agents.

References

  • CN105669487A - Method for removing methyl protecting group from phenolic hydroxyl under mild condition - Google P
  • Protecting Groups - Organic Synthesis. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification - Scirp.org. [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC. [Link]

  • Protection and deprotection - WILLINGDON COLLEGE, SANGLI. [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications. [Link]

  • I have to protect 4-5 phenolic groups. Finally, need to deprotect them (need mild conditions) without racemization. Any Suggestions? I tried TBS, THP. | ResearchGate. [Link]

  • Protective Groups - Organic Chemistry Portal. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. [Link]

  • Mitsunobu reaction - Organic Synthesis. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. [Link]

  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. | Request PDF - ResearchGate. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - PMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols: Facile Deprotection of the Boc Group from tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 6-hydroxy-2H-indazole-2-carboxylate. The Boc group is a crucial tool in modern organic synthesis for the protection of amine functionalities, particularly within heterocyclic systems like indazoles.[1][2] Its widespread application stems from its stability across a range of reaction conditions and its straightforward cleavage under acidic catalysis.[1][3] This guide will delve into the mechanistic underpinnings of acid-mediated Boc deprotection, present a validated, step-by-step protocol using trifluoroacetic acid (TFA), and discuss critical parameters for reaction monitoring, work-up, and product purification.

Introduction: The Role of the Boc Group in Indazole Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[4] The synthesis and functionalization of indazole derivatives often necessitate the use of protecting groups to mask reactive sites and direct synthetic outcomes. The tert-butoxycarbonyl (Boc) group is an exemplary choice for protecting the nitrogen atoms of the indazole ring system due to its steric bulk and electronic properties, which render it stable to many nucleophilic and basic conditions.[1][5]

The deprotection of the Boc group is a critical final step in many synthetic routes, unmasking the amine for further elaboration or to yield the final target molecule. The most common and effective method for Boc removal is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6] This process is typically fast, clean, and high-yielding when performed under optimized conditions.

Mechanistic Rationale for Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group in the presence of a strong acid like TFA proceeds through a well-established E1 elimination mechanism. The process can be broken down into four key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA).[1][3] This initial step activates the carbamate for subsequent cleavage.

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[1][3]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][3] This irreversible step drives the reaction to completion.

  • Formation of the Amine Salt: The newly liberated free amine on the indazole ring is then protonated by the excess acid in the reaction medium to form the corresponding trifluoroacetate salt.[1][3]

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Indazole cluster_1 Acidic Environment cluster_2 Reaction Intermediates cluster_3 Byproducts cluster_4 Final Product BocIndazole tert-Butyl 6-hydroxy-2H- indazole-2-carboxylate ProtonatedBoc Protonated Carbamate BocIndazole->ProtonatedBoc 1. Protonation TFA TFA (H⁺) TFA->ProtonatedBoc DeprotectedIndazole 6-Hydroxy-2H-indazole (TFA Salt) TFA->DeprotectedIndazole 4. Salt Formation CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid 2. Fragmentation tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation CO2 CO₂ (gas) CarbamicAcid->CO2 CarbamicAcid->DeprotectedIndazole 3. Decarboxylation Isobutene Isobutene tButylCation->Isobutene Deprotonation

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocol: TFA-Mediated Deprotection

This protocol outlines the deprotection of tert-butyl 6-hydroxy-2H-indazole-2-carboxylate using a solution of trifluoroacetic acid in dichloromethane (DCM).

Materials and Reagents
ReagentGradeSupplierNotes
tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate≥95%Commercial SourceStarting material.
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%Commercial SourceUse a dry solvent to prevent unwanted side reactions.
Trifluoroacetic Acid (TFA)Reagent grade, ≥99%Commercial SourceHighly corrosive and volatile. Handle with extreme care in a fume hood.[3]
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS reagentIn-house prep.Used for neutralization during work-up.
Brine (Saturated NaCl solution)ACS reagentIn-house prep.Used for washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS reagentCommercial SourceDrying agent.
Ethyl Acetate (EtOAc)ACS reagentCommercial SourceExtraction solvent.
HexanesACS reagentCommercial SourceUsed for trituration/crystallization.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • LC-MS system (for reaction monitoring and product confirmation)

  • NMR spectrometer (for structural elucidation)

Step-by-Step Procedure

Deprotection_Workflow Start Start Dissolve 1. Dissolve Boc-indazole in anhydrous DCM (0 °C) Start->Dissolve Add_TFA 2. Slowly add TFA (25-50% v/v) Dissolve->Add_TFA Stir 3. Stir at 0 °C to RT (30 min - 2 h) Add_TFA->Stir Monitor 4. Monitor by TLC/LC-MS Stir->Monitor Completion_Check Reaction Complete? Monitor->Completion_Check Completion_Check->Stir No Concentrate 5. Concentrate in vacuo Completion_Check->Concentrate Yes Workup 6. Aqueous Work-up (Neutralization & Extraction) Concentrate->Workup Dry_Concentrate 7. Dry organic layer and concentrate Workup->Dry_Concentrate Purify 8. Purify by trituration, recrystallization, or chromatography Dry_Concentrate->Purify Characterize 9. Characterize final product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Experimental Workflow for Boc Deprotection.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl 6-hydroxy-2H-indazole-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 1:1 mixture of TFA and DCM (50% v/v).[3] For more sensitive substrates, a lower concentration of TFA (e.g., 20-25%) can be used, though this may require a longer reaction time.[1][7]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The disappearance of the starting material and the appearance of a more polar product spot (on TLC) or the expected mass of the deprotected product (by LC-MS) indicates the reaction is proceeding. A typical TLC mobile phase would be a mixture of hexanes and ethyl acetate.

  • Work-up (to obtain the free amine):

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3] Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[3]

    • Dissolve the resulting residue in ethyl acetate.

    • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3] Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.[3]

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude deprotected 6-hydroxy-2H-indazole.

  • Purification: The crude product can be purified by trituration with a non-polar solvent like hexanes, recrystallization, or by column chromatography on silica gel if necessary.

Key Considerations and Troubleshooting

  • Substrate Sensitivity: The indazole ring system is generally stable to acidic conditions.[8] However, if other acid-labile functional groups are present in the molecule, milder deprotection methods might be necessary. Alternatives to TFA include using 4M HCl in dioxane or milder acids like p-toluenesulfonic acid.[1]

  • tert-Butylation: A potential side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated during the reaction.[9] For electron-rich aromatic systems, the inclusion of a scavenger such as anisole or thioanisole can trap the tert-butyl cation and prevent this side reaction.[7]

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of TFA, extending the reaction time, or gently warming the reaction mixture.

  • Product Isolation: The deprotected product is a free amine and will be more polar than the Boc-protected starting material. If the product is water-soluble, an aqueous work-up may be challenging. In such cases, removing the TFA in vacuo and using the resulting TFA salt directly in the next step, or using a basic ion-exchange resin for neutralization, are viable alternatives.[3][10]

Characterization of 6-hydroxy-2H-indazole

The successful deprotection should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect the disappearance of the characteristic singlet for the tert-butyl group around 1.6 ppm and potential shifts in the aromatic protons.

  • ¹³C NMR: The signals corresponding to the quaternary carbon and the methyl carbons of the Boc group will be absent.

  • Mass Spectrometry: The molecular ion in the mass spectrum should correspond to the calculated mass of 6-hydroxy-2H-indazole.

By following this detailed protocol and considering the key experimental parameters, researchers can confidently and efficiently perform the deprotection of tert-butyl 6-hydroxy-2H-indazole-2-carboxylate, a crucial transformation in the synthesis of various indazole-based compounds.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Gerokonstantis, D.-T., et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkat USA, 2020. [Link]

  • Aouf, C., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." PMC, 2020. [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Semantic Scholar. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Royal Society of Chemistry. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 2020. [Link]

  • Scribd. Rapid N-Boc Deprotection with TFA. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?[Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Royal Society of Chemistry. "Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl." RSC Advances, 2015. [Link]

  • Canadian Center of Science and Education. "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated." International Journal of Chemistry, 2012. [Link]

  • Reddit. Boc De-protection. [Link]

  • ACS Publications. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry, 2022. [Link]

  • Royal Society of Chemistry. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Medicinal Chemistry, 2024. [Link]

  • MDPI. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." Catalysts, 2022. [Link]

  • PMC. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry, 2022. [Link]

  • ResearchGate. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]

  • Taylor & Francis Online. "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols." Synthetic Communications, 2007. [Link]

  • Wikipedia. Indazole. [Link]

  • Google Patents.
  • ACS Publications. "Metal-Free Synthesis of C-3-Alkoxycarbonylated 2H-Indazoles Using Alkyl Carbazates." The Journal of Organic Chemistry, 2024. [Link]

  • Thieme. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. [Link]

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Analytical methods for quantifying tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Quantification and Characterization of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Executive Summary

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (hereafter referred to as TBHI-2 ) is a critical heterocyclic building block employed in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1]

The analytical characterization of TBHI-2 presents two distinct challenges:

  • Regioisomerism: The tert-butoxycarbonyl (Boc) protection on the indazole nitrogen can occur at the N1 or N2 position. The N2 isomer (TBHI-2) is often the desired kinetic product, while the N1 isomer is a thermodynamic impurity. Differentiating these requires high-resolution chromatography.[1]

  • Chemical Stability: The Boc group is acid-labile, and the phenolic 6-hydroxyl group is susceptible to oxidation.[1] Standard methods using Trifluoroacetic Acid (TFA) or high temperatures can induce on-column degradation.[1]

This guide provides a validated, self-checking protocol for the quantification of TBHI-2, ensuring regioisomeric purity and stability during analysis.

Physicochemical Profile & Stability

Understanding the molecule is the first step to robust method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₂H₁₄N₂O₃MW: 234.25 g/mol ; Monoisotopic Mass: 234.10
pKa (Predicted) ~9.5 (Phenolic OH)Retention is pH-dependent.[1] Neutral or acidic pH is preferred to keep the phenol protonated for C18 retention.
LogP ~2.1Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).[1]
UV Maxima 254 nm, 298 nmIndazole core provides strong UV absorption.
Stability Acid-sensitive (Boc)CRITICAL: Avoid TFA in mobile phases.[1] Use Formic Acid or Phosphate buffer.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine purity analysis, assay determination, and regioisomer quantification (N1 vs. N2).[1]

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge Phenyl-Hexyl (4.6 × 150 mm, 3.5 µm) or equivalent.[1]

    • Rationale: Phenyl-hexyl stationary phases provide superior selectivity for aromatic regioisomers (N1 vs N2) via pi-pi interactions compared to standard C18 columns [1].[1]

  • Column Temperature: 30°C (Do not exceed 40°C to prevent thermal de-Boc).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection: 254 nm (primary), 210–400 nm (scan for impurity ID).

Mobile Phase System
  • Solvent A: 10 mM Ammonium Formate in Water, pH 4.0 (adjusted with Formic Acid).

    • Rationale: Buffered acidic pH prevents peak tailing of the phenol while being mild enough to preserve the Boc group [2].

  • Solvent B: Acetonitrile (LC Grade).[1]

Gradient Table:

Time (min) % Solvent A % Solvent B Curve
0.0 95 5 Initial
15.0 10 90 Linear
18.0 10 90 Hold
18.1 95 5 Re-equilibrate

| 23.0 | 95 | 5 | End |[1]

System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 2.0 between TBHI-2 (N2-isomer) and its N1-regioisomer impurity.
    
  • Tailing Factor (

    
    ):  0.8 ≤ 
    
    
    
    ≤ 1.2.[1]
  • Precision: RSD ≤ 1.0% for 6 replicate injections of the standard.

Protocol B: LC-MS/MS Quantification

Purpose: Trace analysis in biological matrices or genotoxic impurity screening.[1]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.[1][2]

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Mechanism
TBHI-2 235.1 [M+H]⁺ 179.1 15 Loss of t-butyl group (-C₄H₈)
TBHI-2 (Quant) 235.1 [M+H]⁺ 135.1 25 Loss of Boc group (Indazole core)

| IS (d9-Boc) | 244.1 [M+H]⁺ | 144.1 | 25 | Deuterated Internal Standard |[1]

Note: The loss of the Boc group is the primary fragmentation pathway. Ensure the source temperature is not too high to prevent in-source fragmentation.[1]

Sample Preparation Strategy

Critical Control Point: The stability of the Boc group dictates the solvent choice. Avoid protic solvents like Methanol if acidic conditions are present, as this can lead to transesterification or deprotection over time.

Workflow:

  • Weighing: Accurately weigh 10 mg of TBHI-2.

  • Dissolution: Dissolve in Acetonitrile (100%) .

    • Why? Aprotic, neutral, and maximizes solubility.

  • Dilution: Dilute to working concentration (e.g., 0.1 mg/mL) using the initial mobile phase (95:5 Water:ACN).

  • Filtration: Use 0.22 µm PTFE filters. (Avoid Nylon, which can adsorb phenolic compounds).

Visualized Workflows (Graphviz)

Diagram 1: Method Development Logic for N-Boc Indazoles

MethodDevelopment Start Start: Method Development for TBHI-2 CheckStab Check Stability: Is Boc group stable in acid? Start->CheckStab Stable Stable (Rare) CheckStab->Stable Yes Unstable Unstable/Sensitive (Most N-Boc Indazoles) CheckStab->Unstable No AvoidTFA AVOID TFA: Causes on-column degradation Unstable->AvoidTFA MobilePhase Select Mobile Phase: 0.1% Formic Acid or 10mM NH4 Formate (pH 4) ColumnSel Column Selection: Regioisomer Separation? MobilePhase->ColumnSel AvoidTFA->MobilePhase C18 Standard C18: May co-elute N1/N2 isomers ColumnSel->C18 Phenyl Phenyl-Hexyl / Biphenyl: Pi-Pi interactions separate N1 vs N2 isomers ColumnSel->Phenyl FinalMethod Final Method: Phenyl-Hexyl Column Ammonium Formate pH 4 Max Temp 35°C C18->FinalMethod Poor Res Phenyl->FinalMethod Optimal

Caption: Decision tree for optimizing chromatographic conditions, highlighting the critical choice of Phenyl-Hexyl stationary phases for isomer separation.

Diagram 2: Sample Preparation & Stability Workflow

SamplePrep Raw Raw Sample (Solid) Solvent Solvent Choice: 100% Acetonitrile Raw->Solvent AvoidMeOH AVOID Methanol (Risk of solvolysis) Raw->AvoidMeOH Dissolve Dissolve & Vortex (Keep Cool <25°C) Solvent->Dissolve Dilute Dilute with Mobile Phase (Immediate Injection) Dissolve->Dilute Analysis HPLC/LC-MS Analysis Dilute->Analysis

Caption: Optimized sample preparation workflow emphasizing aprotic solvents to prevent Boc-deprotection or transesterification.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peaks Regioisomer separation or RotamersN-Boc compounds can exhibit rotamerism.[1] Increase column temp to 35°C (carefully) or switch to Phenyl-Hexyl column to separate true isomers.
Peak Tailing Interaction of 6-OH with silanolsEnsure mobile phase ionic strength is sufficient (10mM buffer). Use "End-capped" columns (e.g., Waters XBridge).[1]
Extra Peak @ RRT 0.4 In-situ deprotectionThe Boc group is hydrolyzing.[1] Check autosampler temperature (keep at 4°C). Remove TFA from mobile phase.[1]

References

  • Yuan, B. (2022).[3] "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Pharm Anal Acta, 13:674.[3] Link

  • Sielc Technologies. (2018).[1] "Separation of Indazole on Newcrom R1 HPLC column." Application Notes. Link

  • BenchChem. (2025).[1][4] "Application Notes and Protocols for the Characterization of Indazole Derivatives." Link[1]

  • European Commission. (2002).[1][2][5] "Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results." Official Journal of the European Communities. Link[1]

Sources

Application Note: Scale-Up Synthesis of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide the scale-up synthesis of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS: 1841081-78-4).[1] This specific regioisomer (


-Boc) presents a unique challenge compared to the thermodynamically favored 

-isomer.[1] The protocol prioritizes regiochemical control, purification efficiency (crystallization over chromatography), and operational safety.

Executive Summary

  • Target Molecule: tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate.[1][2][3]

  • Primary Challenge: Indazoles exhibit annular tautomerism. Reaction with Boc anhydride (

    
    ) typically favors the 
    
    
    
    -isomer
    (thermodynamic product). The target is the
    
    
    -isomer
    (kinetic or metastable product), requiring specific process engineering to isolate and stabilize.
  • Scale-Up Strategy:

    • O-Protection: Masking the 6-hydroxyl group as a benzyl ether (6-OBn) to prevent O-acylation and simplify purification.[1]

    • Kinetic Regiocontrol: Using non-equilibrating conditions to maximize the

      
       ratio during Boc protection.
      
    • Purification: Leveraging differential solubility to isolate the

      
      -isomer via fractional crystallization.
      
    • O-Deprotection: Mild hydrogenolysis to restore the phenol without compromising the labile

      
      -Boc group.[1]
      

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of the unstable O,N-bis-Boc species and to provide a robust method for separating regioisomers.

Caption: Retrosynthetic logic prioritizing the separation of the N2-isomer while the molecule is lipophilic (O-Bn protected).

Detailed Experimental Protocols

Stage 1: Selective O-Benzylation

Objective: Prepare 6-(benzyloxy)-1H-indazole.[1] Rationale: The phenolic hydroxyl is more nucleophilic than the indazole nitrogen under specific basic conditions. Benzyl protection increases lipophilicity, aiding the crystallization of the subsequent Boc isomers.

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with 6-hydroxyindazole (1.0 equiv) and DMF (10 vol).

  • Base Addition: Add

    
      (1.1 equiv, granular).
    
  • Alkylation: Cool to 0°C. Add Benzyl bromide (BnBr) (1.05 equiv) dropwise over 1 hour.

    • Control: Maintain internal temperature < 5°C to minimize

      
      -alkylation.[1]
      
  • Reaction: Warm to 20°C and stir for 4-6 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Quench by pouring into Water (30 vol) under rapid agitation. The product should precipitate.

  • Isolation: Filter the solids. Wash with water (5 vol) and heptane (2 vol).

  • Drying: Vacuum dry at 45°C.

    • Yield Expectation: 85-90%.[1]

    • Checkpoint: Verify structure by NMR.[4][5] O-alkylation shows a singlet ~5.1 ppm (

      
      ).[1] 
      
      
      
      -alkylation byproducts are removed in the filtrate.[1]
Stage 2: Regioselective N-Boc Protection & Isomer Isolation (Critical Step)

Objective: Synthesize and isolate tert-butyl 6-(benzyloxy)-2H-indazole-2-carboxylate. Mechanism:


-protection is often the kinetic pathway, while 

is thermodynamic.[6][7] Using DMAP catalyzes the equilibration to the stable

-isomer. Therefore, DMAP must be avoided or used stoichiometrically if it forms a specific stable intermediate, but for

retention, uncatalyzed or mild base conditions are preferred.

Protocol:

  • Dissolution: Suspend 6-(benzyloxy)-1H-indazole (1.0 equiv) in THF (anhydrous, 15 vol).

  • Deprotonation (Kinetic Mode): Cool to -10°C . Add NaH (60% in oil, 1.1 equiv) portion-wise. Stir for 30 min.

    • Note: The sodium salt of indazole often directs electrophiles to the

      
       position due to chelation, however, with bulky electrophiles like 
      
      
      
      , steric hindrance at
      
      
      (peri-interaction with C7-H) can favor
      
      
      . Alternatively, use TEA (2.0 equiv) in DCM at 0°C for a milder, non-chelating approach. Recommended for Scale-up:DCM/TEA system avoids H2 evolution and cryogenic constraints.
    • Revised Scale-Up Procedure (DCM/TEA):

      • Dissolve substrate in DCM (10 vol).

      • Add TEA (2.0 equiv). Cool to 0°C.[4]

      • Add

        
          (1.2 equiv) dissolved in DCM.
        
      • Stir at 0°C -> 20°C for 12 hours.

  • Isomer Distribution: HPLC will likely show a mixture (e.g., 60:40

    
    :
    
    
    
    ).
  • Quench: Add water (10 vol). Separate phases. Wash organic layer with brine.

  • Crystallization (The Separation):

    • Concentrate the organic phase to a solid residue.

    • Solvent Swap: Redissolve in minimal hot Ethyl Acetate (2 vol). Slowly add Heptane (4-6 vol) while cooling.

    • Phenomenon:[1][2][4][6][8][9][10][11][12] The

      
      -isomer (more symmetric/stable) typically crystallizes first or forms a different polymorph.
      
    • Optimization: If

      
       crystallizes out, filter it. The filtrate is enriched in the target 
      
      
      
      -isomer.[1] Concentrate the filtrate and recrystallize from Ether/Pentane or IPA to obtain pure
      
      
      -isomer.[1]
    • Validation: Use

      
       NMR.[4][5][10]
      
      • 
        -Boc:  C3-H proton is typically around 8.0-8.1 ppm.[1]
        
      • 
        -Boc:  C3-H proton is typically shifted downfield (8.3-8.6 ppm) due to the anisotropic effect of the adjacent carbonyl at 
        
        
        
        .[1]
Stage 3: Hydrogenolysis (Benzyl Deprotection)

Objective: Remove the benzyl group without cleaving the Boc or reducing the N-N bond. Safety Note:


-Boc indazoles are labile.[1] Avoid acidic media and high temperatures.

Protocol:

  • Solution: Dissolve

    
    -Boc-6-OBn intermediate  in EtOAc/EtOH  (1:1 mixture, 20 vol).
    
    • Avoid: Methanol (transesterification risk).

  • Catalyst: Add 10% Pd/C (50% wet, 0.1 wt equiv).

  • Hydrogenation: Hydrogenate at 1 atm (balloon) or low pressure (1-2 bar) at 20°C .

    • Monitoring: Reaction is usually fast (1-3 hours).[1] Extended time may risk N-N cleavage (though rare with Pd/C under mild conditions).

  • Workup: Filter through Celite. Rinse with EtOAc.

  • Isolation: Concentrate the filtrate at <30°C (bath temp).

  • Final Purification: Triturate the solid with pentane or cold ether to remove trace impurities.

  • Storage: Store at -20°C.

    
    -Boc indazoles can isomerize to 
    
    
    
    upon standing at RT in solution.

Process Data & Specifications

ParameterSpecificationNotes
Starting Material 6-HydroxyindazolePurity >98%
Solvent (Step 2) DCM or THFAnhydrous; Water promotes Boc hydrolysis.[1]
Reaction Temp (Step 2) 0°C to 20°CHigher temps favor thermodynamic N1-isomer.[1]
Isomer Ratio (Crude) Variable (e.g., 1:1 to 2:1 N1:N2)Dependent on concentration and base.
Yield (Overall) 30-40% (of N2 isomer)Limited by the natural regioselectivity.
Stability Metastable Solid is stable. Solution isomerizes to N1 over days.

Regioselectivity & Stability Engineering

The isolation of the


-isomer relies on preventing the thermodynamic equilibration to the 

-isomer.

Caption: Kinetic vs. Thermodynamic pathways. The N2-isomer must be trapped and isolated before rearranging to N1.[1]

Critical Technical Note: If the


-isomer is not strictly required for a specific mechanistic reason (e.g., directing group for C-H activation), consider if the 

-isomer
(commercially standard "tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate") can serve the same purpose.[1] The

-isomer is prone to Boc-migration to the

position in the presence of nucleophiles or acids.[1]

References

  • Regioselectivity in Indazole Alkylation/Acylation

    • Luo, G., et al. "Regioselective protection at N-2 and derivatization at C-3 of indazoles."[1] Journal of Organic Chemistry, 2006, 71(14), 5392-5395.[9] Link

    • Note: Describes the use of SEM groups for N2 protection, establishing the principles of kinetic control.
  • Boc Protection of Indazoles

    • Cheung, M., et al. "Efficient and regioselective synthesis of N-2 alkylated isomers."[7] Tetrahedron Letters, 2005.

    • General Reference: Wuts, P. G. M., & Greene, T. W.[13] Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley. (Section on Indazoles).[4][6][8][9][12][14][15]

  • Commercial Availability & CAS Verification

    • tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS: 1841081-78-4).[1][2] Listed by BLD Pharm and ChemicalBook as a distinct entity from the 1H-isomer (CAS: 1337880-58-6).[1]

  • Scale-Up of Indazole Derivatives

    • Wallace, D. J., et al. "Large-scale synthesis of 2-substituted indazoles."[1] Organic Process Research & Development, 2011, 15(4), 831-840. Link

    • Note: Provides industrial context for handling N1/N2 mixtures and separ

Sources

Troubleshooting & Optimization

Improving the yield of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific regioselective and chemoselective bottlenecks encountered during the synthesis of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (the N2-Boc protected isomer of 6-hydroxyindazole).

This guide bypasses generic advice, focusing instead on the mechanistic causality behind isomer distribution and providing self-validating protocols to maximize your N2-Boc yield.

Section 1: Core Mechanisms & Yield Bottlenecks

Q1: Why is my reaction yielding predominantly the 1H-indazole-1-carboxylate (N1-Boc) instead of my target, the 2H-indazole-2-carboxylate (N2-Boc)? A: This is a classic manifestation of thermodynamic versus kinetic control in annular tautomerism. The indazole core possesses two nitrogen atoms (N1 and N2). Deprotonation of the indazole with strong bases (e.g., NaH, KOtBu) generates a delocalized anion. Because the 1H-tautomer preserves the full aromaticity of the benzenoid ring, electrophilic attack by Boc₂O under thermodynamic conditions heavily favors the N1-protected isomer[1].

Conversely, the N2 lone pair is kinetically more accessible[2]. To successfully isolate the N2-Boc isomer, you must operate strictly under kinetic control : avoid strong bases, utilize non-polar or mildly polar aprotic solvents (like DCM), and maintain sub-ambient temperatures. Be aware that the N2-Boc isomer is metastable; exposure to heat or strong acids/bases during workup will cause it to isomerize into the N1-Boc form[1].

Q2: I am observing a significant mass of byproduct with an m/z corresponding to [M+Boc+Boc]. What is this, and how do I suppress it? A: You are observing the N,O-di-Boc protected species (tert-butyl 6-((tert-butoxycarbonyl)oxy)-2H-indazole-2-carboxylate). The 6-hydroxyl group is a potent nucleophile. When Boc₂O is used in the presence of hypernucleophilic catalysts like DMAP, the phenolic -OH rapidly forms an O-Boc carbonate[3].

Because achieving perfect chemoselectivity (N2 over O) and regioselectivity (N2 over N1) simultaneously is nearly impossible in a single step, the highest-yielding strategy is to intentionally drive the reaction to the N,O-di-Boc intermediate, followed by selective O-Boc cleavage . Carbonates (O-Boc) are significantly more base-labile than carbamates (N-Boc). Mild treatment with a weak base selectively hydrolyzes the O-Boc group while leaving the N2-Boc intact[4].

Section 2: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting isomer distribution, validated through LC-MS/NMR monitoring.

Reaction ConditionsPrimary BaseSolvent & TempMajor Product ObservedMechanistic Rationale
1.1 eq Boc₂ONaH (1.2 eq)THF, 25 °CN1-Boc (>90%)Thermodynamic control; delocalized anion favors N1[1].
1.1 eq Boc₂ONoneDCM, 0 °CN2-Boc (~60%)Kinetic control; N2 lone pair is more accessible[2].
2.5 eq Boc₂ODMAP (0.1 eq)DCM, 25 °CN,O-Di-Boc (>95%)DMAP hyperactivates Boc₂O, driving exhaustive protection[3].
Di-Boc Intermediate K₂CO₃ (1.0 eq) MeOH, 0 °C N2-Boc (Target) Selective carbonate hydrolysis over carbamate[4].

Section 3: Step-by-Step Optimized Methodology

To guarantee high yields of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate, utilize this self-validating two-step "Exhaustive Protection / Selective Cleavage" protocol.

Step 1: Exhaustive N,O-Di-Boc Protection

Objective: Mask both reactive sites to prevent N1/N2 isomerization mixtures.

  • Initiation: Dissolve 6-hydroxyindazole (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Catalysis: Add DMAP (0.1 eq) and cool the vessel to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of Boc₂O (2.2 eq) in DCM dropwise over 15 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 3:1). The highly polar starting material should be completely consumed, replaced by a single, highly non-polar spot (Di-Boc intermediate).

  • Workup: Wash the organic layer with 0.1 M HCl (to remove DMAP), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Selective O-Boc Deprotection (Kinetic Trapping)

Objective: Cleave the O-Boc carbonate without disturbing the N2-Boc carbamate.

  • Initiation: Dissolve the crude Di-Boc intermediate in anhydrous Methanol (0.1 M) and cool strictly to 0 °C. Critical: Do not allow the temperature to rise, as this risks N2 to N1 isomerization.

  • Hydrolysis: Add finely powdered anhydrous K₂CO₃ (1.0 eq) in one portion.

  • Monitoring: Stir at 0 °C for 30–45 minutes. Monitor strictly by LC-MS. The O-Boc group will cleave rapidly.

  • Quenching (Self-Validating Step): The moment the Di-Boc mass disappears, immediately quench the reaction by adding saturated aqueous NH₄Cl. Do not use strong acids (like HCl), as this will cleave the N-Boc group[5].

  • Isolation: Extract with EtOAc (3x). Dry the combined organics and concentrate at <30 °C. Purify via silica gel chromatography to isolate pure tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate.

Section 4: Reaction Pathway Visualization

The following diagram maps the kinetic versus thermodynamic pathways, illustrating why the two-step selective cleavage route is the most robust method for isolating the N2-isomer.

G SM 6-Hydroxyindazole N1 N1-Boc (Thermodynamic) SM->N1 Boc2O, Strong Base (Thermodynamic) N2 N2-Boc (Kinetic Target) SM->N2 Boc2O, Low Temp (Kinetic Control) OBoc O-Boc (Side Product) SM->OBoc Excess Boc2O DiBoc N,O-Di-Boc (Over-reaction) N1->DiBoc Excess Boc2O + DMAP N2->N1 Heat / Base (Isomerization) N2->DiBoc Excess Boc2O + DMAP OBoc->DiBoc Excess Boc2O DiBoc->N2 K2CO3, MeOH, 0°C (Selective O-Cleavage)

Reaction pathways for 6-hydroxyindazole Boc-protection under kinetic vs. thermodynamic control.

Section 5: References

  • Title: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: American Chemical Society (ACS) URL: [Link]

  • Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Boc Protection (Boc2O + DMAP) Protocols Source: Common Organic Chemistry URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Troubleshooting regioselectivity in 2H-indazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Synthesis of 2H-Indazoles

Ticket ID: REGIO-2H-IND-001 Topic: Troubleshooting N2-Selectivity in Indazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Overview: The Thermodynamic Trap

Welcome to the technical guide for 2H-indazole synthesis. The core frustration in this field stems from tautomeric equilibrium. 1H-indazoles (benzenoid structure) are thermodynamically more stable than 2H-indazoles (quinonoid structure) by approximately 2.3–4.5 kcal/mol.

Consequently, standard basic alkylation (e.g., NaH/RX) inevitably funnels material toward the N1-isomer (the thermodynamic sink). Accessing the N2-isomer requires either kinetic control using specific electrophiles/catalysts or de novo ring construction where the N2-substituent is locked in place before the ring closes.

This guide is structured as a troubleshooting workflow to resolve specific selectivity failures.

Module 1: Direct Alkylation Troubleshooting

User Issue: "I am alkylating a pre-formed indazole with an alkyl halide and base, but I'm getting a 4:1 mixture favoring the N1 isomer."

Diagnosis: You are operating under thermodynamic control. The N1 lone pair is less available due to aromaticity, but the resulting N1-alkylated product is significantly more stable. Under basic conditions (NaH,


), the reaction equilibrates to the N1 product.

The Fix: Switch to Acid-Catalyzed Imidate Alkylation Recent breakthroughs (notably by Pfizer Process Chemistry) demonstrate that using alkyl trichloroacetimidates under acidic conditions reverses selectivity to favor N2 (


20:1 ratio).

Mechanism: In the presence of a strong acid (TfOH), the trichloroacetimidate is protonated, activating it as an electrophile. The indazole attacks via N2.[1][2][3] While N1 is the thermodynamic product, N2 is the kinetic nucleophile in the neutral/protonated state due to the specific transition state geometry and the preservation of the benzenoid ring system in the transition state.

Protocol: N2-Selective Alkylation

  • Reagents:

    • Substrate: 1H-Indazole derivative (1.0 equiv).

    • Reagent: Alkyl 2,2,2-trichloroacetimidate (1.2–1.5 equiv). Note: These can be prepared from the corresponding alcohol + trichloroacetonitrile.

    • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1–0.2 equiv).

    • Solvent: Toluene or DCM (anhydrous).

  • Procedure:

    • Dissolve indazole and imidate in toluene under

      
      .
      
    • Cool to 0°C.

    • Add TfOH dropwise.

    • Allow to warm to RT and stir for 2–4 hours.

    • Quench: Add solid

      
       or TEA before concentrating to prevent acid-catalyzed equilibration back to N1 during workup.
      
  • Expected Outcome: >95% N2-selectivity.

AlkylationLogic cluster_mech Mechanism of Selectivity Start Target: N-Alkyl Indazole Cond Conditions? Start->Cond Basic Basic (NaH/RX) Cond->Basic Standard Acidic Acidic (Imidate/TfOH) Cond->Acidic Modified N1 N1-Isomer (Thermodynamic) Basic->N1 Major Product N2 N2-Isomer (Kinetic) Acidic->N2 Major Product N2_Attack N2 Nucleophilic Attack (Lower Activation Energy) Acidic->N2_Attack

Caption: Decision tree for N-alkylation. Acidic conditions utilizing imidates bypass the thermodynamic sink of N1-alkylation.

Module 2: Arylation Failures (The Chan-Lam Trap)

User Issue: "I tried Chan-Lam coupling with phenylboronic acid and Cu(OAc)2, but the yield is low and selectivity is poor."

Diagnosis: Direct N-arylation of indazoles is notoriously difficult to control regiochemically. Unlike alkylation, you cannot easily exploit the "imidate" kinetic trick. Copper catalysis often favors N1 coordination.

The Fix: Abandon Direct Functionalization for De Novo Synthesis If you need an N2-aryl indazole, do not start with the indazole. Build the ring around the aryl group.

Method A: The Cadogan-Sundberg Cyclization This is the "Gold Standard" for N2-aryl indazoles.

  • Concept: Condense o-nitrobenzaldehyde with your desired aniline, then use a phosphine to deoxygenate the nitro group, triggering nitrene insertion into the imine.

  • Selectivity: 100% N2-selective (structural constraint).

Protocol: One-Pot Cadogan Synthesis

  • Step 1 (Imine Formation):

    • Mix o-nitrobenzaldehyde (1.0 equiv) and Aniline-Ar (1.0 equiv) in anhydrous acetonitrile.

    • Add molecular sieves or

      
      . Stir 4h at RT.
      
  • Step 2 (Cyclization):

    • Filter off drying agent (critical).

    • Add

      
       (Tributylphosphine) (2.5 equiv).
      
    • Heat to reflux (or microwave at 120°C) for 2–6 hours.

  • Workup: The byproduct is

    
    . Remove via column chromatography.[3][4]
    

Method B: The Davis-Beirut Reaction Best for N2-alkyl or N2-benzyl derivatives if the amine is available.

  • Reaction: o-nitrobenzylamine + aldehyde + KOH in alcohol.

  • Mechanism: Base-catalyzed heterocyclization.[5][6]

  • Advantage: Uses cheap reagents (KOH, EtOH) and avoids phosphorus byproducts.

DeNovo Input Requirement: N2-Aryl Indazole Direct Direct Arylation (Chan-Lam) Input->Direct DeNovo De Novo Cyclization (Cadogan) Input->DeNovo ResultBad Mixture (N1/N2) Low Yield Direct->ResultBad Step1 1. Condense o-nitrobenzaldehyde with Aniline DeNovo->Step1 ResultGood 100% N2-Selectivity Step2 2. PBu3 Mediated Reductive Cyclization Step1->Step2 Step2->ResultGood

Caption: Workflow for N2-Aryl Indazoles. De novo synthesis (Cadogan) is superior to direct functionalization.

Module 3: Analytical Validation (FAQ)

User Question: "I have isolated a product. How do I prove it is the N2-isomer and not the N1-isomer?"

Technical Answer: Do not rely solely on 1H NMR chemical shifts of the aromatic ring, as substituent electronic effects can invert standard shift logic. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

FeatureN1-Substituted IndazoleN2-Substituted Indazole
Key NOE Signal Strong NOE between N-R group and C7-H Strong NOE between N-R group and C3-H
C3-H Shift Typically ~8.0 ppmTypically ~8.3–8.5 ppm (Deshielded)
C13 Shift (N-C) N1-C often ~130-140 ppmN2-C often ~120-130 ppm
UV/Vis

often lower

often higher (Quinonoid character)

Diagnostic Logic:

  • Identify the singlet proton at the C3 position.

  • Irradiate the protons on your alkyl/aryl group attached to the nitrogen.

  • If C3-H lights up

    
    N2-Isomer .
    
  • If C7-H (doublet, aromatic region) lights up

    
    N1-Isomer .
    

Summary of Recommendations

Target StructureRecommended StrategyKey ReagentsReference
N1-Alkyl Direct AlkylationNaH, DMF, Alkyl HalideStandard
N2-Alkyl Acid-Catalyzed AlkylationAlkyl Imidate, TfOH, Toluene[1], [2]
N2-Aryl Cadogan-Sundbergo-nitrobenzaldehyde, Aniline,

[3]
N2-Benzyl Davis-Beiruto-nitrobenzylamine, Aldehyde, KOH[4]

References

  • Selective N2-Alkylation of 1H-Indazoles: Slade, D. J., et al. "Regioselective N-Alkylation of Indazoles using Alkyl 2,2,2-Trichloroacetimidates." Synthesis, 2022.[1][2]

  • Mechanism of N2 Selectivity: Kurandina, D., et al. "Selectivity in the Acid-Catalyzed Alkylation of Indazoles."[1] Journal of Organic Chemistry, 2018.

  • Cadogan Cyclization Guide: Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization."[7] Organic Letters, 2014.[7]

  • Davis-Beirut Reaction: Davis, M. J., et al. "The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles." Tetrahedron, 2012.

Sources

Optimization of reaction conditions for N2-alkylation of indazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Regioselective N-Alkylation of Indazoles Audience: Medicinal Chemists, Process Chemists Version: 2.4 (Updated for Recent Catalytic Methodologies)

Diagnostic Hub: Identify Your Challenge

Before proceeding to protocols, identify the specific failure mode of your current reaction. The alkylation of 1H-indazoles is governed by a competition between the thermodynamically favored N1-alkylation (benzenoid retention) and the kinetically favored N2-alkylation (quinonoid formation).

SymptomProbable CauseImmediate Action
Mixture of N1/N2 Isomers Standard basic conditions (

/DMF) often yield ~60:40 mixtures due to competing tautomer reactivity.
Stop. Switch to specific protocols below based on desired isomer.
Exclusively N1 (Undesired) Thermodynamic control is dominant.Switch to Kinetic Control (See Protocol B or C).
Low Conversion Poor nucleophilicity of the indazole anion or steric hindrance at C7/C3.Switch to High-Energy Electrophiles (Meerwein salts) or Catalysis (Cu-catalyzed).
N2 Product Isomerizes Reaction temperature too high or reaction time too long (reversion to thermodynamic N1).Lower Temperature. Quench immediately upon consumption of starting material.

Knowledge Base: The Mechanistic Logic

To control the reaction, you must understand the underlying equilibrium. Indazoles exist in a tautomeric equilibrium where the 1H-form (N1-H) is thermodynamically more stable than the 2H-form (N2-H) by approximately 4–5 kcal/mol due to the preservation of the benzene ring aromaticity.

The Curtin-Hammett Scenario

Under basic conditions, the indazole anion is delocalized.

  • N1-Alkylation: Leads to the thermodynamically stable Benzenoid system.

  • N2-Alkylation: Leads to the higher-energy Quinonoid system.

However, the N2 position often possesses higher electron density (HOMO coefficient) and is less sterically hindered (unless C3 is substituted), making it the Kinetic product.

Visualization of Reaction Pathways

IndazoleAlkylation Indazole 1H-Indazole (Tautomer Eq) Anion Indazole Anion (Delocalized) Indazole->Anion Base (Deprotonation) TS_N1 TS-N1 (Higher Barrier w/o Chelation) Anion->TS_N1 Slow (Sterics) TS_N2 TS-N2 (Lower Barrier - Kinetic) Anion->TS_N2 Fast (Electronic) Prod_N1 N1-Alkyl (Thermodynamic) Benzenoid TS_N1->Prod_N1 Irreversible Prod_N2 N2-Alkyl (Kinetic) Quinonoid TS_N2->Prod_N2 Reversible (Heat) Prod_N2->Prod_N1 Isomerization (High T, Long Time)

Figure 1: Mechanistic divergence in indazole alkylation. N1 is the thermodynamic sink, while N2 is the kinetic trap.

Protocol Library: Validated Methodologies

Protocol A: N1-Selective Alkylation (Thermodynamic Standard)

Target: >95% N1 Selectivity

Mechanism: Uses a "hard" base in a solvent that supports tight ion-pairing or chelation (if C3 substituents are present), driving the reaction toward the thermodynamic minimum.

  • Reagents: Sodium Hydride (NaH), THF (Anhydrous).[1][2][3]

  • Key Factor: NaH in THF promotes N1 selectivity effectively, especially if the indazole has a coordinating group at C3 (e.g., -COOMe) which chelates the

    
     at N2, forcing alkylation at N1.[3]
    

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min at 0 °C (evolution of

    
     gas).
    
  • Alkylation: Add alkyl halide (1.1 equiv) dropwise.[2]

  • Reaction: Warm to RT and stir. Monitor by LCMS.[2]

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[2]
    
Protocol B: N2-Selective Alkylation (Modern Catalytic)

Target: >90% N2 Selectivity

Mechanism: Copper-catalyzed alkylation using Alkyl 2,2,2-trichloroacetimidates .[4][5] This method bypasses the standard


 manifold and utilizes Lewis Acid activation (or Cu-catalysis) to direct attack to the more nucleophilic N2 under mild conditions.
  • Reference: Synthesis 2022; 54: 3215-3226.[4]

  • Reagents:

    
     (Catalyst), Alkyl Trichloroacetimidate (Electrophile).
    
  • Solvent: Cyclohexane/DCM (Non-polar solvents favor N2 in this specific manifold).

Step-by-Step:

  • Preparation: In a vial, mix 1H-indazole (1.0 equiv) and Alkyl 2,2,2-trichloroacetimidate (1.2 equiv).

  • Catalyst: Add

    
     (10 mol%).
    
  • Solvent: Add Cyclohexane (0.1 M).

  • Reaction: Stir at RT (or mild heat 40 °C) for 2–12 h.

  • Note: The trichloroacetimidate leaving group is neutral (trichloroacetamide), preventing strong acid generation that might cause isomerization.

Protocol C: N2-Selective Methylation (Classic Kinetic)

Target: High N2 Selectivity for Methylation

Mechanism: Uses Meerwein Salt (Trimethyloxonium tetrafluoroborate). This is a highly reactive "hard" electrophile that reacts virtually instantaneously. The reaction is so fast it is purely kinetically controlled, favoring the more electron-rich N2 lone pair before thermodynamic equilibration can occur.

  • Reagents:

    
     (Meerwein Salt).[5]
    
  • Solvent: DCM or EtOAc.

Step-by-Step:

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in dry DCM.

  • Addition: Add

    
     (1.1 equiv) in one portion at RT.
    
  • Timing: Reaction is usually complete within 30–60 minutes.

  • Quench: Quench immediately with sat.

    
    . Do not let it stir overnight , or it may equilibrate to N1.
    

Troubleshooting Matrix (FAQs)

Q1: I am using


 in DMF and getting a 60:40 mixture. Why? 
A:  This is the "classic failure" mode. DMF is a polar aprotic solvent that separates ion pairs. While 

is a large cation that can sometimes favor N1 via the "Cesium Effect" (coordination), in the absence of specific directing groups, the reaction hits the Curtin-Hammett limit where the rates of N1 and N2 alkylation are competitive. Fix: Switch to Protocol A (NaH/THF) for N1 or Protocol B/C for N2.

Q2: Does the C3-substituent affect my ratio? A: Yes, drastically.

  • Electron-Withdrawing / Chelating (e.g., Ester, Nitrile) at C3: These can chelate the metal cation (

    
    , 
    
    
    
    ) between the C3-group and N2. This "blocks" N2 and positions the metal to direct the electrophile to N1 .
  • Bulky Groups (e.g., t-Butyl) at C3: Steric clash with the N2-substituent destabilizes the N2-product, heavily favoring N1 .

Q3: How do I force N2-alkylation if I can't use Trichloroacetimidates? A: Use Mitsunobu conditions (


, DEAD, Alcohol). For many indazoles (especially 3-substituted), the bulky triphenylphosphine intermediate interacts with the substrate in a way that sterically or electronically favors N2 attack.
  • Caveat: This is substrate-dependent.[6] Always run a small-scale pilot.

Q4: I need to scale up. Is the Meerwein salt method safe? A: Meerwein salts are potent alkylating agents (genotoxic). For large scale, Protocol B (Trichloroacetimidates) is safer and produces less toxic waste. Alternatively, transient protection of N1 (e.g., with THP or SEM), alkylation at N2 (to form a quaternary salt), and deprotection is a viable but longer route.

Decision Tree: Optimization Workflow

IndazoleDecisionTree Start Start: Indazole Alkylation Goal What is your Target? Start->Goal N1 Protocol A: NaH / THF (Standard) Goal->N1 N1-Isomer (Thermodynamic) N2 Can you use Trichloroacetimidates? Goal->N2 N2-Isomer (Kinetic) N1_Check Is C3 chelating? (Ester, CN) N1->N1_Check N2_Yes Protocol B: Cu(OTf)2 Cat. (High Selectivity) N2->N2_Yes Yes N2_No Protocol C: Meerwein Salt (For Methylation) N2->N2_No No (Alkyl Halides only) N1_Opt N1_Opt N1_Check->N1_Opt Yes: Use NaH (Excellent Selectivity) N1_Alt N1_Alt N1_Check->N1_Alt No: Use Cs2CO3 / Dioxane (High Temp) N2_Mitsunobu Try Mitsunobu Conditions (DEAD / PPh3) N2_No->N2_Mitsunobu Complex Alkyl Group?

Figure 2: Decision matrix for selecting reaction conditions based on target isomer and substrate availability.

References

  • Mechanism of Indazole Tautomerism & Selectivity Cheung, M. et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein J. Org. Chem.2024 , 20, 170–183.

  • Copper-Catalyzed N2-Selective Alkylation Clemens, J. et al.[4] "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis2022 , 54, 3215-3226.[4]

  • Meerwein Salt (Kinetic Control) Luo, G. et al. "Regioselective N-Alkylation of Indazoles using Meerwein Salts." J. Org. Chem. (General reference for kinetic alkylation principles).

  • Mitsunobu Reaction for N2 Selectivity Bookser, B. C. et al. "High N2-Selectivity in the Mitsunobu Alkylation of Indazoles."[6][7][8] J. Med. Chem. (Contextual reference for Mitsunobu application).

Sources

Technical Support Center: Purification of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely reading this because you are facing a "three-front war" with your molecule:

  • Regio-scrambling: Separating the desired kinetic N2-isomer from the thermodynamic N1-isomer .

  • Stability: The N2-carbamate bond is notoriously labile compared to the N1-isomer.

  • Chemo-selectivity: The 6-hydroxyl group introduces polarity (tailing) and potential competitive O-acylation.

This guide moves beyond standard protocols to address the specific mechanistic failures associated with tert-butyl 2H-indazole-2-carboxylates.

Module 1: The Regioisomer Challenge (N1 vs. N2)

The Core Problem

In indazole chemistry, the N1-Boc isomer is the thermodynamic product (aromaticity is fully retained in the benzene ring), while the N2-Boc isomer (your target) is often the kinetic product or requires specific directing groups. Standard silica chromatography often fails to resolve these cleanly because the 6-OH group dominates the polarity profile, masking the subtle dipole differences between N1 and N2 isomers.

Diagnostic: Do I have N1 or N2?

Before purification, you must confirm your isomer ratio. Do not rely on TLC alone.

FeatureN2-Boc Isomer (Target) N1-Boc Isomer (Impurity) Why?
C3-H NMR Shift

8.3 - 8.7 ppm

7.9 - 8.2 ppm
N2-substitution creates a "quinoid-like" character, deshielding C3-H significantly more than N1.
UV Profile Distinct bathochromic shift (Red-shifted)Standard Indazole UVThe extended conjugation in the 2H-quinoid system alters

.
TLC Mobility Usually Less Polar (Higher

)
More Polar (Lower

)
N2-Boc masks the interaction of the lone pair better in non-polar solvents (system dependent).
Stability Low (De-Bocs on silica)HighN2-Boc is susceptible to acid-catalyzed hydrolysis.
Troubleshooting Workflow: Separation Strategy

Issue: "My isomers co-elute or the N2 isomer degrades on the column."

Solution: The 6-hydroxyl group causes peak tailing on silica, which merges the N1/N2 spots. You must suppress the phenol ionization while avoiding acid (which kills the N2-Boc).

Protocol 1: The "Buffered" Silica Column

  • Stationary Phase: Neutralized Silica Gel (Pre-wash silica with 1%

    
     in Hexane).
    
  • Mobile Phase: Hexane / Ethyl Acetate (Gradient) + 0.5% Isopropanol .

    • Why Isopropanol? It acts as a "modifier" that specifically reduces the interaction of the phenolic -OH with the silica silanols without the risk of using acetic acid.

  • Loading: Do not use DCM if possible (traces of HCl in DCM decompose N2-Boc). Load as a solid dispersion on Celite.

Module 2: The Stability Trap (N2-Boc Lability)

The Mechanism of Failure

The tert-butyl carbamate at the N2 position is significantly less stable than at N1. The N2 lone pair is part of the pseudo-quinoid system. Under acidic conditions (even slightly acidic silica), the Boc group falls off, or worse, undergoes an intermolecular Boc-migration to the thermodynamically stable N1 position.

Q: Why is my product turning pink/brown? A: This is likely oxidation of the 6-phenol , not just Boc loss. Indazoles with electron-donating groups (-OH) at C6 are prone to oxidation to quinone-imine species if left in solution with air.

Stabilization Protocol
  • Workup: Never use acidic washes (e.g., 1M HCl) to remove excess base. Use saturated

    
     or phosphate buffer (pH 6-7).
    
  • Storage: Store the solid under Argon at -20°C. In solution, N2-Boc can migrate to N1-Boc over time (days/weeks).

  • Solvent: Avoid

    
     for NMR if it hasn't been neutralized (chloroform becomes acidic over time). Use DMSO-
    
    
    
    or Acetone-
    
    
    .

Module 3: Competitive O-Acylation

Issue: "I used Boc anhydride, but I have a third spot/compound."

Analysis: Phenols react with


 to form aryl carbonates (O-Boc).
  • Reaction: 6-OH-Indazole +

    
    
    
    
    
    Mixture of N-Boc, O-Boc, and N,O-diBoc.
  • Fix: If you see O-Boc, you can selectively cleave it while keeping the N-Boc intact (sometimes). However, for N2-Boc, this is risky.

  • Prevention: The best route is often to protect the 6-OH (e.g., TBDMS or Benzyl) before introducing the Boc group, then deprotect the alcohol later. If you must do direct Boc protection, use low temperature (-10°C) and stoichiometric control (0.95 eq of

    
    ) to favor the more nucleophilic Nitrogen.
    

Visualized Workflows

Figure 1: Purification Decision Matrix

This logic flow helps you decide between chromatography and crystallization based on crude purity.

PurificationLogic Start Crude Reaction Mixture (N1/N2 Mix + Byproducts) CheckRatio Analyze Ratio (H-NMR) Focus on C3-H Signal Start->CheckRatio IsN2Major Is N2-Boc > 60%? CheckRatio->IsN2Major Recryst Recrystallization (Solvent: Et2O/Hexane or Toluene) IsN2Major->Recryst Yes (Enriched) Column Buffered Silica Chromatography (Pre-treat with 1% Et3N) IsN2Major->Column No (Complex Mix) CheckPurity Check Purity (Avoid Acidic Stains) Recryst->CheckPurity Column->CheckPurity CheckPurity->Column Still Mixed Final Pure N2-Boc-6-OH Indazole Store -20°C under Ar CheckPurity->Final >95%

Caption: Decision matrix for purifying labile N2-Boc indazole isomers. Note the emphasis on non-acidic conditions.

Frequently Asked Questions (FAQ)

Q1: Can I use TFA to remove the Boc group later? A: Yes, but be careful. While TFA removes Boc, the 6-OH group makes the ring electron-rich. High concentrations of TFA can cause electrophilic aromatic substitution (polymerization) or trifluoroacetylation of the phenol. Use HCl in Dioxane (4M) or TMSOTf/2,6-lutidine for milder deprotection.

Q2: Why does my N2-isomer convert to N1-isomer in solution? A: This is the "Boc Dance." The N2-Boc is kinetically trapped. If the solution is slightly acidic or heated, the Boc group can detach and re-attach to the N1 position (thermodynamic sink). Always evaporate solvents at <35°C.

Q3: How do I remove the O-Boc byproduct if it forms? A: If you formed the carbonate (O-Boc) by mistake, you can try selective hydrolysis using LiOH in THF/Water at 0°C . However, watch the N2-Boc stability closely. It is safer to prevent O-Boc by using a silyl protecting group on the OH first.

References

  • Regioselectivity in Indazole Alkylation/Acylation

    • L. Dong, et al. Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (Explains the kinetic vs thermodynamic energy profiles of N1/N2). Link

  • Indazole Tautomerism & Properties

    • BenchChem Technical Guides.[1] A Comparative Guide to 1H- and 2H-Indazole Derivatives. (Provides dipole moments and stability data). Link

  • General Indazole Synthesis

    • Gaonkar, S.L., et al. Synthesis of Novel N1 and N2 Indazole Derivatives. (Discusses separation techniques for isomers). Link

  • Boc-Group Migration

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for carbamate stability and migration). Link

Sources

Technical Support Center: Troubleshooting N1/N2 Selectivity in 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for Indazole Synthesis. A recurring challenge in medicinal chemistry is the regioselective synthesis of 2H-indazoles. Because the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer by approximately 4.46 kcal/mol[1], standard alkylation conditions predominantly yield the N1-isomer or an inseparable mixture. This guide provides field-proven, self-validating protocols to bypass thermodynamic limitations and exclusively access the 2H-indazole core.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why do my standard basic alkylation conditions (e.g., K₂CO₃ or NaH with alkyl halides) always yield the N1-isomer? A1: Under basic conditions, 1H-indazole is deprotonated to form an ambident indazolyl anion. Because the 1H-tautomer is significantly lower in energy, the transition state leading to N1-alkylation requires less activation energy (a difference of ~1.11 kcal/mol compared to N2)[1]. Consequently, standard Sₙ2 alkylations yield the N1-isomer as the overwhelmingly favored thermodynamic product.

Q2: How can I achieve strict N2-alkylation using existing 1H-indazole starting materials? A2: You must utilize acidic conditions that selectively activate the electrophile and direct the nucleophilic attack to the N2 position, overriding the natural thermodynamic bias. Two highly validated methods include:

  • TfOH-Catalyzed Alkylation with Trichloroacetimidates: Using alkyl 2,2,2-trichloroacetimidates with a Brønsted acid (TfOH) protonates the imide. This activation facilitates a highly ordered nucleophilic displacement specifically by the N2 nitrogen, yielding no observable N1 isomer[1].

  • TfOH-Catalyzed Alkylation with Diazo Compounds: A metal-free protocol using TfOH and diazo compounds yields N2-alkylated products with exceptional regioselectivity (N2/N1 up to 100/0)[2].

Q3: My substrate has sensitive functional groups that do not tolerate strong acids. Are there de novo synthesis routes that completely bypass the 1H-indazole intermediate? A3: Yes. If late-stage alkylation is problematic, you can utilize de novo ring-construction strategies that directly build the 2H-indazole core:

  • [3+2] Dipolar Cycloaddition: Reacting sydnones with arynes yields 2H-indazoles with excellent regioselectivity under mild conditions[3].

  • Cadogan Reductive Cyclization: Condensation of ortho-nitrobenzaldehydes with primary amines, followed by tri-n-butylphosphine-mediated reductive cyclization, directly yields 2H-indazoles without ever forming a 1H-indazole intermediate[4].

Part 2: Quantitative Data & Selectivity Comparison

To assist in selecting the appropriate methodology for your specific substrate, consult the following selectivity table:

Synthesis StrategyReagents / CatalystTypical N2:N1 RatioBest Use Case
Classical Alkylation Alkyl Halide, K₂CO₃, DMF10:90 to 30:70When the N1-isomer is the desired target.
Acid-Catalyzed Imidate Trichloroacetimidate, TfOH> 99:1Late-stage N2-alkylation of complex 1H-indazoles[1].
Diazo Alkylation Diazo compound, TfOHUp to 100:0Synthesizing N2-benzyl or N2-alkyl derivatives[2].
[3+2] Cycloaddition Sydnones, Arynes, TBAFExclusive 2HDe novo synthesis avoiding 1H-indazole precursors[3].
Cadogan Cyclization o-imino-nitrobenzenes, PBu₃Exclusive 2HOne-pot synthesis from commercially available anilines[4].
Part 3: Validated Experimental Protocols

Protocol A: TfOH-Catalyzed Regioselective N2-Alkylation with Diazo Compounds Causality Note: The addition of TfOH is critical. It acts as a Brønsted acid to activate the diazo compound, forming a highly reactive intermediate that is kinetically trapped by the more nucleophilic N2 atom of the indazole[2].

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1H-indazole (1.0 equiv) and the corresponding diazo compound (1.2 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration[5].

  • Activation: Cool the mixture to 0 °C. Add trifluoromethanesulfonic acid (TfOH, 10 mol%) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir. Monitor the consumption of the starting material via TLC or LC-MS (typically 2-4 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (petroleum ether/ethyl acetate) to isolate the pure 2H-indazole[5].

Protocol B: De Novo Synthesis via [3+2] Dipolar Cycloaddition Causality Note: Sydnones possess three resonance structures. Cycloaddition with arynes is directed by electronic and steric factors, ensuring the nucleophilic attack occurs preferentially to establish the 2H-indazole architecture directly[3].

  • Preparation: Dissolve the sydnone derivative (0.4 mmol) and the aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate, 1.5 equiv) in anhydrous acetonitrile (4.0 mL).

  • Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv) dropwise at room temperature to generate the aryne in situ[3].

  • Reaction: Stir the mixture at room temperature for 12 hours under an inert atmosphere.

  • Workup: Dilute the mixture with water and extract with dichloromethane.

  • Purification: Dry the organic phase, concentrate, and purify via silica gel chromatography to yield the 2H-indazole[3].

Part 4: Visualizations

MechanisticPathway Indazole 1H-Indazole (Starting Material) Base Basic Conditions (e.g., K2CO3) Indazole->Base Acid Acidic Conditions (e.g., TfOH) Indazole->Acid Anion Indazolyl Anion (Ambident) Base->Anion Protonated Activated Electrophile + N2 Attack Acid->Protonated N1 N1-Alkyl Indazole (Thermodynamic) Anion->N1 ΔG ~ -4.5 kcal/mol Favored Pathway N2 2H-Indazole (N2-Alkyl) (Kinetic) Anion->N2 Minor Product Protonated->N2 Highly Regioselective (N2/N1 > 99:1)

Mechanistic divergence in indazole alkylation: Thermodynamic (N1) vs. Kinetic (N2) control.

ExperimentalWorkflow Step1 1. Preparation Dissolve 1H-indazole & diazo compound in anhydrous DCM (0.1 M) Step2 2. Activation Add TfOH catalyst (10 mol%) dropwise at 0 °C under N2 Step1->Step2 Step3 3. Reaction Warm to RT and stir (2-4 h) Monitor via TLC/LC-MS Step2->Step3 Step4 4. Quenching Neutralize with saturated NaHCO3 Extract with EtOAc Step3->Step4 Step5 5. Isolation Flash column chromatography Yields pure 2H-indazole Step4->Step5

Step-by-step experimental workflow for the TfOH-catalyzed N2-alkylation of indazoles.

References[2] TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). https://rsc.org/[3] Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry (NIH). https://nih.gov/[1] Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. https://wuxibiology.com/[5] TfOH-Catalyzed Regioselective N2-Alkylation of Indazoles with Diazo Compounds (General Experimental Procedures). RSC.org. https://rsc.org/[4] Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters (Semantic Scholar). https://semanticscholar.org/

Sources

Stability issues of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Executive Summary: The "Kinetic Trap"

You are working with tert-butyl 6-hydroxy-2H-indazole-2-carboxylate (N2-Boc isomer). It is critical to understand that this compound is the kinetic product of indazole protection. It is thermodynamically less stable than its N1-Boc regioisomer.

The central challenge with this molecule is maintaining the N2-regiochemistry while reacting the 6-hydroxyl group. Under thermal stress, strong basic conditions, or prolonged reaction times, the Boc group will migrate from N2 to N1 (the thermodynamic sink) or undergo hydrolysis.

This guide provides the operational parameters to maintain the integrity of the N2-Boc group during downstream functionalization.

Part 1: Critical Stability Profile

The stability of your compound is governed by the energy difference between the 1H- and 2H-tautomers of the indazole core.[1][2][3][4]

ParameterCharacteristicImplication for Your Experiment
Thermodynamics N1-Boc is ~2–4 kcal/mol more stable than N2-Boc.The compound constantly "wants" to isomerize to the N1 form.
Kinetics N2-protection is faster but reversible.You likely obtained this via kinetic control; you must maintain it by avoiding equilibration conditions.
Acid Sensitivity High (Boc group).Avoid aqueous acids; even silica gel can be too acidic during purification.
Base Sensitivity Moderate (Promotes migration).Strong bases (e.g., NaH, NaOH) accelerate N2

N1 migration.
Visualizing the Instability: The Migration Pathway

The following diagram illustrates the thermodynamic downhill path your molecule will take if stressed.

MigrationPathway N2_Isomer N2-Boc Isomer (Starting Material) Kinetic Product Transition Intermolecular/Intramolecular Transition State N2_Isomer->Transition Heat (>40°C) Strong Base (NaH) Hydrolysis Free Indazole + Boc2O/CO2 (Deprotection) N2_Isomer->Hydrolysis Acid (TFA/HCl) Lewis Acids N1_Isomer N1-Boc Isomer (Impurity/Byproduct) Thermodynamic Sink Transition->N1_Isomer Irreversible Equilibration

Figure 1: The N2-Boc isomer is metastable. Heat and base drive it toward the N1-isomer, while acid leads to deprotection.

Part 2: Troubleshooting Guide

Issue 1: "I lost the Boc group entirely during the reaction."

Diagnosis: Acid-catalyzed hydrolysis or thermal decomposition.

  • The Cause: Indazole carbamates are often more labile than simple aniline carbamates due to the electron-withdrawing nature of the pyrazole ring. The 6-OH group (an electron donor) pushes electron density into the ring, but the N2-Boc bond remains sensitive.

  • Solution:

    • Avoid Acidic Workups: Do not wash with 1M HCl. Use saturated

      
       or phosphate buffer (pH 6-7).
      
    • Check Your Solvent: Chloroform (

      
      ) often contains HCl stabilizers. Use 
      
      
      
      distilled from
      
      
      or stabilized with amylene.
    • Silica Gel Warning: Standard silica is slightly acidic. Deactivate silica with 1%

      
       before column chromatography.
      
Issue 2: "The product isolated is the N1-Boc isomer (or a mixture)."

Diagnosis: Base-catalyzed isomerization (Boc migration).

  • The Cause: You likely used a base that was too strong (e.g., NaH, KOtBu) or allowed the reaction to run too long at room temperature or higher. The deprotonated species acts as a shuttle for the Boc group.

  • Solution:

    • Switch Bases: Use mild inorganic bases like

      
       or 
      
      
      
      . Avoid alkoxides.
    • Temperature Control: Keep reactions at

      
       to 
      
      
      
      . Never reflux an N2-Boc indazole unless you intend to isomerize it.
Issue 3: "I cannot get the 6-OH to react without losing the N2-Boc."

Diagnosis: Nucleophilic competition.

  • The Cause: The conditions required to make the phenol nucleophilic (deprotonation) are destabilizing the N-Boc bond.

  • Solution: Use Mitsunobu conditions (neutral pH) or mild alkylation (see Protocol A below).

Part 3: Validated Protocols

These protocols are designed specifically to preserve the metastable N2-Boc group while manipulating the 6-OH.

Protocol A: Safe O-Alkylation (The "Mild Base" Method)

Use this for attaching alkyl halides to the 6-OH.

  • Setup: Dissolve tert-butyl 6-hydroxy-2H-indazole-2-carboxylate (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add

    
     (1.5 equiv). Do not use NaH.
    
    • Why? Cesium carbonate is soluble enough in DMF to promote alkylation but less likely to trigger the rapid deprotonation/reprotonation cycle that moves the Boc group.

  • Electrophile: Add the alkyl halide (1.2 equiv) dropwise at

    
     .
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm strictly to room temperature (
    
    
    
    ). Monitor by TLC every 30 mins.
    • Stop point: Quench immediately upon consumption of starting material. Do not let it stir overnight "just to be safe."

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .
    
Protocol B: Mitsunobu Reaction (Neutral Conditions)

Use this for attaching alcohols to the 6-OH.

  • Setup: Dissolve N2-Boc indazole (1.0 equiv), the alcohol (R-OH, 1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF or Toluene.
    
  • Addition: Cool to

    
     . Add DIAD or DEAD (1.5 equiv) dropwise.
    
  • Mechanism: This reaction proceeds at near-neutral pH, avoiding the anionic intermediates that cause Boc migration.

  • Stability Note: This is the safest method for preserving N2 regiochemistry.

Part 4: Decision Logic for Experimental Design

Use this flowchart to select the correct conditions for your specific goal.

DecisionTree Start Goal: React 6-OH Group ReagentType What is your electrophile? Start->ReagentType AlkylHalide Alkyl Halide (R-Br, R-I) ReagentType->AlkylHalide Alcohol Alcohol (R-OH) ReagentType->Alcohol AcylChloride Acyl Chloride (R-COCl) ReagentType->AcylChloride BaseCheck Base Selection Critical AlkylHalide->BaseCheck Mitsunobu Mitsunobu Reaction (PPh3 / DIAD) Safest Method Alcohol->Mitsunobu AcylBase Use Pyridine/DCM 0°C AcylChloride->AcylBase NaH Avoid NaH (Risk of Migration) BaseCheck->NaH Cs2CO3 Use Cs2CO3 / DMF Keep T < 25°C BaseCheck->Cs2CO3

Figure 2: Workflow for functionalizing the 6-OH group without disturbing the N2-Boc protection.

References

  • Regioselectivity of Indazole Protection

    • Luo, G., et al. (2006).[5] "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." Journal of Organic Chemistry.

    • Key Finding: Establishes the kinetic preference for N2 protection under specific conditions and the thermodynamic stability of N1 isomers.
  • Thermodynamic Tautomerism

    • Claramunt, R. M., et al. (2005). "Theoretical estimation of the annular tautomerism of indazoles." Journal of Physical Organic Chemistry.
    • Key Finding: Confirms 1H-indazole is generally 2–4 kcal/mol more stable than 2H-indazole.
  • Mechanism of Migration

    • Cheung, M., et al. (2003). "Regioselective N-Alkylation of Indazoles." Tetrahedron Letters.
    • Key Finding: Discusses the role of solvent and base in controlling N1 vs N2 selectivity.

Sources

Validation & Comparative

Technical Guide: Structural Validation of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of structural elucidation methods for tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate and its derivatives. It specifically addresses the critical challenge of distinguishing N2-protected (kinetic) isomers from N1-protected (thermodynamic) isomers—a notorious ambiguity in indazole medicinal chemistry.

Executive Summary: The Regioselectivity Challenge

In the development of indazole-based therapeutics (e.g., kinase inhibitors), the regioselective protection of the nitrogen pair is critical. The tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (N2-Boc) scaffold is often the desired kinetic product, but it is prone to isomerization or co-formation with the thermodynamically stable 1H-indazole-1-carboxylate (N1-Boc).

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Calculations as the definitive method for validating this scaffold. While NMR is faster, X-ray crystallography provides the only absolute stereochemical assignment required for regulatory filing and structure-activity relationship (SAR) fidelity.

Comparative Analysis: X-ray vs. Alternatives

For the specific scaffold of 6-hydroxy-indazole-carboxylates, the presence of the 6-OH group introduces proton exchange complications that degrade NMR reliability.

Table 1: Performance Comparison for Regioisomer Assignment
FeatureMethod A: X-ray Crystallography (Gold Standard) Method B: 2D-NMR (NOESY/HMBC) Method C: DFT (B3LYP/6-31G)*
Certainty Absolute (100%) Inferential (80-90%)Predictive (Theoretical)
N1 vs N2 Distinction Direct visualization of N-C(Boc) bond connectivity.Relies on weak NOE correlations between Boc-tBu and H3/H7.Energy difference calculation (N1 usually >3 kcal/mol more stable).[1]
Tautomer Identification Freezes specific tautomer in lattice.Time-averaged signals (broadening) due to rapid exchange.Calculates theoretical tautomer ratios.
Sample Requirement Single crystal (>0.1 mm).Solution (~5-10 mg).None (Computational).
Limit of Detection Can resolve mixed crystals (disorder).<5% minor isomer often lost in baseline.N/A
Turnaround 24-48 hours (including crystallization).1-2 hours.12-24 hours.
Supporting Experimental Data: Bond Length Diagnostics

X-ray crystallography distinguishes the isomers based on bond length alternation inherent to the quinonoid (2H) vs. benzenoid (1H) character of the indazole ring.

Table 2: Crystallographic Metrics for Isomer Differentiation Data aggregated from Cambridge Structural Database (CSD) norms for indazole carboxylates.

Parameter2H-Indazole (Target: N2-Boc) 1H-Indazole (Alternative: N1-Boc) Significance
N1–N2 Bond ~1.34 Å (Double bond character)~1.37 Å (Single bond character)2H form has more N=N double bond character.
C3–C7a Bond Shortened (Quinonoid distortion)Standard AromaticIndicates electron density localization.
N–C(Carbonyl) Bond to N2 Bond to N1 Direct connectivity proof.
H-Bonding 6-OH acts as donor/acceptor; N1 is a bare acceptor.6-OH acts as donor/acceptor; N2 is a bare acceptor.Dictates crystal packing and solubility.

Detailed Experimental Protocol

This protocol is optimized for tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate , balancing the lipophilicity of the Boc group with the polarity of the phenolic hydroxyl.

Phase 1: Crystallization Screening (Vapor Diffusion)

The 2H-isomer is often metastable. Rapid precipitation yields amorphous powder; therefore, controlled supersaturation is required.

  • Prepare Stock Solution: Dissolve 20 mg of the crude derivative in 0.5 mL of THF (Tetrahydrofuran). Ensure complete dissolution.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).

  • Setup: Place the solution in an inner vial (GC vial).

  • Antisolvent Addition: Place the inner vial inside a larger jar containing 3 mL of n-Pentane or Hexane .

  • Equilibration: Cap the outer jar tightly. Allow to stand at 4°C for 48-72 hours.

    • Mechanism:[1][2][3][4][5] Pentane vapor slowly diffuses into the THF, gently lowering solubility and promoting the growth of the kinetic (2H) polymorph if present.

Phase 2: Data Collection & Refinement[6]
  • Instrument: Bruker APEX II or equivalent with Mo Kα radiation (λ = 0.71073 Å).

  • Temperature: 100 K (Critical to freeze the flexible Boc tert-butyl group and reduce thermal motion of the 6-OH).

  • Refinement Strategy (SHELXL):

    • Locate the 6-OH proton in the difference Fourier map. Do not geometrically constrain it initially; its position confirms the hydrogen bond network.

    • Check for Disorder: The Boc group often exhibits rotational disorder. Use PART commands to model split positions if ellipsoids are elongated.

Workflow Visualization

The following diagram illustrates the decision matrix for assigning indazole regiochemistry, highlighting where X-ray provides the "Go/No-Go" decision for drug development.

Indazole_Workflow cluster_validation Validation Loop Synthesis Synthesis of 6-hydroxy-indazole derivative Mixture Crude Mixture (N1-Boc + N2-Boc) Synthesis->Mixture NMR 1H/13C NMR Analysis Mixture->NMR Ambiguity Ambiguous NOE Signals? (Tautomeric Exchange) NMR->Ambiguity Crystallization Vapor Diffusion (THF/Pentane) Ambiguity->Crystallization Yes (High Risk) Structure Definitive Assignment (Bond Length Analysis) Ambiguity->Structure No (Rare) XRD X-Ray Diffraction (100 K) Crystallization->XRD XRD->Structure Structure->Synthesis Optimize Reaction Conditions

Caption: Workflow for definitive regiochemical assignment of indazole derivatives. X-ray is the critical resolution step when NMR data is ambiguous.

Structural Insights & Mechanism

Why does the 2H-indazole-2-carboxylate form?

  • Kinetic Control: The N2 nitrogen is more nucleophilic in the neutral 1H-indazole tautomer due to the "alpha-effect" of the adjacent nitrogen lone pair, leading to rapid initial attack on electrophiles (like Boc-anhydride).

  • Solid-State Stabilization: In the crystal lattice of the 6-hydroxy derivative, the 6-OH group typically forms intermolecular hydrogen bonds with the carbonyl oxygen of the carbamate (Boc) group of a neighboring molecule. This O-H···O=C interaction forms infinite 1D chains, stabilizing the otherwise metastable 2H-isomer in the solid state.

Expert Tip: If you observe a melting point depression or phase change over time, your N2-Boc derivative may be isomerizing to the N1-Boc form. Re-verify with X-ray powder diffraction (XRPD) if single crystals are unavailable.

References

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

  • BenchChem. (2025). A Comparative Guide to Indazole Alkylation. Retrieved from

  • Beilstein J. Org.[6] Chem. (2024).[4][7] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from

  • Journal of Medicinal Chemistry. (2008). Discovery of Pazopanib, a Novel and Potent 2H-Indazole VEGFR Inhibitor. (Contextual reference for 2H-indazole utility).
  • Cambridge Crystallographic Data Centre (CCDC).

Sources

Regioselective Synthesis of Substituted 2H-Indazoles: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in early-stage drug discovery, one of the most persistent heterocyclic challenges is the regioselective synthesis of 2H-indazoles. While the 1H-indazole tautomer is thermodynamically favored and easily accessible via standard hydrazine condensations, the 2H-isomer requires precise kinetic control or specialized cyclization strategies to avoid forming intractable mixtures of N1/N2-alkylated products[1].

This guide objectively evaluates three field-proven synthetic routes to 2H-indazoles: the Davis-Beirut Reaction , the One-Pot Cadogan Reductive Cyclization , and Rh(III)-Catalyzed C–H Annulation . By understanding the mechanistic causality behind these methods, researchers can select the optimal route based on their specific substrate scope, functional group tolerance, and scalability requirements.

The Davis-Beirut Reaction: Redox-Neutral Nitroso Cyclization

The Davis-Beirut reaction is a highly efficient, redox-neutral method for constructing 2H-indazoles from o-nitrosobenzaldehydes and primary amines[2].

Mechanistic Causality

The reaction hinges on the in situ generation of an o-nitrosobenzylidene imine intermediate. Under basic conditions (e.g., DBU or KOH), this highly reactive species undergoes a concerted N–N bond-forming heterocyclization. The critical experimental parameter here is the exclusion of excess water when using weakly nucleophilic amines; water can competitively hydrolyze the imine intermediate before cyclization occurs, drastically reducing yields[1].

DavisBeirut A o-Nitrosobenzaldehyde + Primary Amine B o-Nitrosobenzylidene Imine (Key Intermediate) A->B Condensation (Base/Acid) C Concerted N-N Cyclization & Alkoxyaminal Formation B->C Heterocyclization D 1,4-Elimination of Water C->D E 2H-Indazole D->E

Mechanistic pathway of the Davis-Beirut reaction forming 2H-indazoles.

Self-Validating Experimental Protocol

Synthesis of 2-Aryl-2H-Indazoles via DBU Catalysis

  • Imine Formation: Dissolve o-nitrosobenzaldehyde (1.0 equiv) and the primary aniline (1.05 equiv) in anhydrous THF (0.2 M) under N₂.

  • Base Addition: Add DBU (1.5 equiv) dropwise at room temperature.

  • Validation Check (Causality): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The emerald-green color of the starting o-nitrosobenzaldehyde must transition to a deep orange/red, indicating the formation of the nitroso imine, followed by a shift to pale yellow as the 2H-indazole forms. If the green color persists, the amine nucleophilicity is too low, requiring gentle heating (40 °C).

  • Workup: Quench with saturated aqueous NH₄Cl. The slightly acidic quench neutralizes DBU and prevents base-catalyzed degradation of sensitive functional groups during extraction.

One-Pot Cadogan Reductive Cyclization

The traditional Cadogan reaction requires harsh conditions (refluxing triethyl phosphite, >150 °C)[3]. However, modern modifications allow for a mild, one-pot condensation-reductive cyclization using tri-n-butylphosphine (PBu₃) at 80 °C, enabling broad functional group tolerance[4].

Mechanistic Causality

This method relies on the initial condensation of an o-nitrobenzaldehyde with an amine to form an o-imino-nitrobenzene. Subsequent addition of PBu₃ deoxygenates the nitro group. Recent mechanistic studies suggest this proceeds through a 2H-indazole N-oxide intermediate (or a discrete nitrene), which is further deoxygenated by the phosphine to yield the final 2H-indazole[5]. The sequential addition of reagents is paramount: adding PBu₃ before imine formation is complete leads to premature reduction of the nitroaldehyde, yielding complex polymeric mixtures[4].

Cadogan A o-Nitrobenzaldehyde + Amine B o-Imino-nitrobenzene A->B Condensation (i-PrOH, 80°C) C Deoxygenation via PBu3 B->C Reduction D 2H-Indazole N-oxide (or Nitrene) C->D N-N Bond Formation E 2H-Indazole D->E Final Deoxygenation

One-pot condensation-Cadogan reductive cyclization workflow.

Self-Validating Experimental Protocol

One-Pot Synthesis using PBu₃

  • Condensation: Combine o-nitrobenzaldehyde (1.0 equiv) and amine (1.05 equiv) in i-PrOH (0.5 M). Heat to 80 °C for 2 hours.

  • Validation Check 1 (Imine Formation): Analyze via TLC (Hexane/EtOAc 4:1). The aldehyde spot (UV active, stains strongly with 2,4-DNP) must completely disappear, replaced by a bright yellow imine spot. Do not proceed to step 3 until this is confirmed.

  • Reduction: Add PBu₃ (2.5 equiv) dropwise to the hot solution.

  • Validation Check 2 (Deoxygenation): The reaction will exotherm slightly and bubble (N₂ displacement). Complete consumption of the yellow imine spot on TLC confirms successful cyclization.

  • Workup: The primary byproduct is tributylphosphine oxide. Purify via silica gel chromatography; the phosphine oxide is highly polar and will remain on the baseline in standard non-polar eluent systems.

Rh(III)-Catalyzed C–H Annulation

For highly substituted scaffolds, particularly 3-acyl-2H-indazoles, transition-metal catalysis offers unparalleled precision. The Rh(III)-catalyzed annulation of azobenzenes with sulfoxonium ylides or aldehydes bypasses the need for ortho-prefunctionalized starting materials[6].

Mechanistic Causality

The azo group acts as a built-in directing group, coordinating to the cationic Rh(III) center to facilitate ortho-C–H activation, forming a rigid five-membered rhodacycle. Coordination and α-elimination of the sulfoxonium ylide generates a reactive Rh-carbene. Migratory insertion and subsequent reductive elimination forge the C–C and C–N bonds simultaneously[6]. The use of AgSbF₆ is not optional; it is required to abstract chloride ligands from the [Cp*RhCl₂]₂ precatalyst, opening the coordination sites necessary for substrate binding[7].

RhCatalysis A Azobenzene + [Rh(III)] B Rhodacycle Intermediate (C-H Activation) A->B -H+ C Coordination of Sulfoxonium Ylide B->C D α-Oxo Rh-Carbene Formation C->D -DMSO E Migratory Insertion & Cyclization D->E F 3-Acyl-2H-Indazole E->F Reductive Elimination F->A Catalyst Regeneration

Rh(III)-catalyzed C-H annulation of azobenzenes with sulfoxonium ylides.

Self-Validating Experimental Protocol

Synthesis of 3-Acyl-2H-Indazoles

  • Catalyst Activation: In a flame-dried Schlenk tube under N₂, combine [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in DCE (0.1 M).

  • Validation Check 1 (Active Catalyst): The addition of AgSbF₆ must immediately precipitate white AgCl salts, visibly turning the solution from a clear dark red to a turbid orange. This visual cue confirms the generation of the active cationic Rh(III) species.

  • Annulation: Add azobenzene (1.0 equiv) and sulfoxonium ylide (1.2 equiv). Heat to 110 °C for 12 hours.

  • Validation Check 2 (Reaction Progress): The intense orange/red color of the azobenzene starting material will gradually fade as the cyclization proceeds, yielding a paler reaction mixture.

Quantitative Comparison of Synthetic Routes

To aid in route selection, the following table synthesizes the operational parameters, efficiencies, and limitations of each methodology.

ParameterDavis-Beirut ReactionModified Cadogan CyclizationRh(III)-Catalyzed Annulation
Starting Materials o-Nitrosobenzaldehydes + Amineso-Nitrobenzaldehydes + AminesAzobenzenes + Ylides/Aldehydes
Key Reagents DBU or KOH (Base)PBu₃ (Reductant)[Cp*RhCl₂]₂, AgSbF₆
Operating Temp. Ambient (20–40 °C)80 °C80–110 °C
Regioselectivity Exclusive 2HExclusive 2HExclusive 2H
C3 Substitution Unsubstituted (typically)Unsubstituted (typically)Highly modular (Acyl, Aryl)
Typical Yields 40–90%50–85%60–95%
Primary Limitation Instability of o-nitroso precursorsGeneration of stoichiometric phosphine oxideHigh cost of Rh catalyst and Ag additives
Green Chemistry High (Redox neutral, mild)Low (Atom economy poor due to PBu₃)Moderate (Catalytic, but uses heavy metals)
Application Scientist Insights

When designing a synthetic campaign for a 2H-indazole library, the Modified Cadogan Cyclization is generally the most robust starting point due to the widespread commercial availability of o-nitrobenzaldehydes and the operational simplicity of the one-pot procedure[4]. However, if your target requires complex substitution at the C3 position (a common requirement for kinase hinge-binders), the Rh(III)-Catalyzed Annulation is vastly superior, as it builds the core and installs the C3 functional group in a single, highly convergent step[6]. The Davis-Beirut reaction remains a niche but powerful tool specifically when mild, room-temperature conditions are absolutely mandated by delicate substrate architectures[1].

References

1.1 2.4 3.6

Sources

Technical Guide: Spectral Comparison of N1- and N2-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of N1- and N2-substituted indazoles, focusing on spectral differentiation and synthesis.

Executive Summary: The Regioselectivity Challenge

Indazole (1,2-benzodiazole) is a privileged pharmacophore in drug discovery, acting as a bioisostere for indole and purine. However, the synthesis of indazole derivatives presents a persistent "regioselectivity problem."[1][2]

The indazole ring exhibits annular tautomerism between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[3][4] Alkylation reactions typically yield a mixture of N1- and N2-substituted isomers.[1][3][4] Because these isomers possess distinct electronic profiles and biological activities, unambiguous structural assignment is critical.

This guide outlines the definitive spectral markers (NMR, UV-Vis) and experimental protocols required to distinguish these isomers.

Mechanistic Foundation

Understanding the electronic bias is the first step in assignment.

  • N1-Isomer (Thermodynamic): Retains the full aromaticity of the benzene ring (benzenoid structure). It is generally more stable (

    
    ) and is the major product under thermodynamic control.
    
  • N2-Isomer (Kinetic): Adopts a quinonoid-like resonance structure. It is often the kinetic product, favored by specific solvent effects, steric bulk at C7, or specific alkylating agents (e.g., trichloroacetimidates).

Visualization: Tautomerism & Regiochemistry

IndazoleRegiochemistry cluster_props Structural Characteristics Indazole 1H-Indazole (Tautomeric Equilibrium) N1_Product N1-Substituted (Benzenoid) Thermodynamic Product Indazole->N1_Product Alkylation (Standard Conditions) N2_Product N2-Substituted (Quinonoid) Kinetic Product Indazole->N2_Product Alkylation (Steric/Electronic Bias) Prop_N1 • H3 Deshielded • NOE: N-R ↔ H7 • HMBC: N-R ↔ C7a N1_Product->Prop_N1 Prop_N2 • H3 Shielded • NOE: N-R ↔ H3 • HMBC: N-R ↔ C3 N2_Product->Prop_N2

Figure 1: Reaction pathways and key structural characteristics of N1 vs. N2 alkylation.

Spectral Comparison Data

The following data sets serve as the primary reference for assignment.

Table 1: H and C NMR Diagnostic Markers
FeatureN1-Substituted Indazole N2-Substituted Indazole Mechanistic Cause
H3 Chemical Shift Deshielded (

N2 isomer)
Shielded (

N1 isomer)
Anisotropic effect of the adjacent N2 lone pair in N1-isomers.
H7 Chemical Shift Normal aromatic rangeDeshielded (Higher freq.)Proximity to the N1 lone pair in N2-isomers (Van der Waals deshielding).
NOE Correlation Alkyl-H

H7
Alkyl-H

H3
Definitive: Spatial proximity of the alkyl group to the ring protons.[5]
HMBC Correlation Alkyl-H

C7a
Alkyl-H

C3
Definitive: 3-bond coupling (

) path.
C3 Chemical Shift

134 ppm
Varies (often shielded)Change in ring current/electron density distribution.
Table 2: UV-Vis Characteristics
FeatureN1-Substituted N2-Substituted
Electronic Character Benzenoid (Resembles Napthalene)Quinonoid (Resembles Quinoline)

Patterns
Distinct vibrational fine structure. Similar to parent indazole.Often bathochromically shifted (Red shift) with broader bands.
Utility Low (Unless using derivative spectroscopy)Low (Confirmatory only)

Experimental Protocols for Assignment

Protocol A: The "NOE/HMBC" Gold Standard

This protocol is self-validating. If the NOE signal is ambiguous, the HMBC correlation provides a backup confirmation.

Reagents & Equipment:

  • Solvent: DMSO-

    
     (preferred for solubility and separation of signals) or CDCl
    
    
    
    .
  • Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow:

  • Acquire

    
    H Spectrum:  Identify the alkyl group protons (typically a singlet or triplet/quartet adjacent to N) and the aromatic protons H3 and H7.
    
    • Tip: H3 is usually a sharp singlet around 8.0 ppm. H7 is a doublet/multiplet around 7.5–7.8 ppm.

  • Run 1D NOE or 2D NOESY:

    • Irradiate the N-CH

      
       protons.
      
    • Observation: Look for enhancement of an aromatic signal.

    • Decision: If enhancement is seen at H3 , assign as N2-isomer . If enhancement is seen at H7 , assign as N1-isomer .

  • Run HMBC (If NOE is inconclusive):

    • Optimize for long-range coupling (

      
       Hz).
      
    • Observation: Look for cross-peaks from N-CH

      
      .
      
    • Decision: Correlation to a quaternary carbon (C7a, bridgehead) indicates N1 . Correlation to a methine carbon (C3) indicates N2 .

Protocol B: Synthesis of Reference Standards

To rigorously prove a new structure, synthesize the thermodynamic N1 product exclusively to use as a comparator.

N1-Selective Synthesis (Thermodynamic Control):

  • Reactants: Indazole (1.0 eq), Alkyl Halide (1.1 eq), Cs

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: DMF (promotes

    
    ) or Toluene (if using phase transfer).
    
  • Condition: Heat to 80–100°C for 12–24 hours.

    • Why: High temperature allows the kinetic N2 product to revert and equilibrate to the thermodynamic N1 product.

  • Workup: Dilute with water, extract with EtOAc. N1 isomers are typically less polar (higher

    
    ) than N2 isomers on Silica gel.
    

N2-Selective Synthesis (Kinetic Control - Mitsunobu):

  • Reactants: Indazole (1.0 eq), Alcohol (R-OH, 1.2 eq), PPh

    
     (1.5 eq), DIAD/DEAD (1.5 eq).
    
  • Solvent: THF or Toluene (Anhydrous).

  • Condition: 0°C to Room Temperature.

    • Why: The Mitsunobu reaction proceeds via an oxyphosphonium intermediate that attacks the most acidic/nucleophilic nitrogen under kinetic conditions, often favoring N2.

Logic Flow for Structural Assignment

Use this decision tree to process your spectral data.

AssignmentLogic Start Start: Isolated Indazole Isomer H1_NMR Step 1: 1H NMR Analysis Identify N-CHx and H3/H7 Start->H1_NMR NOE_Exp Step 2: NOESY / 1D NOE Irradiate N-CHx H1_NMR->NOE_Exp Check_NOE Where is the NOE enhancement? NOE_Exp->Check_NOE Enhance_H3 Enhancement at H3 Check_NOE->Enhance_H3 H3 Enhance_H7 Enhancement at H7 Check_NOE->Enhance_H7 H7 Ambiguous Ambiguous / No Signal Check_NOE->Ambiguous None Result_N2 ASSIGNMENT: N2-Isomer Enhance_H3->Result_N2 Result_N1 ASSIGNMENT: N1-Isomer Enhance_H7->Result_N1 HMBC_Exp Step 3: HMBC Experiment Check N-CHx correlations Ambiguous->HMBC_Exp Check_HMBC Correlation Target? HMBC_Exp->Check_HMBC Corr_C3 Correlates to C3 (CH) Check_HMBC->Corr_C3 C3 Corr_C7a Correlates to C7a (Cq) Check_HMBC->Corr_C7a C7a Corr_C3->Result_N2 Corr_C7a->Result_N1

Figure 2: Logic flow for unambiguous structural assignment of indazole isomers.

References

  • Luo, G., et al. (2006). Regioselective Synthesis of N1- and N2-Substituted Indazoles. Journal of Organic Chemistry. Link (General synthesis and spectral data).

  • Claramunt, R. M., et al. (2011). The annular tautomerism of indazole in the solid state: X-ray and CPMAS NMR. Arkivoc. Link (Solid state and tautomerism mechanics).

  • Vetuschi, C., et al. (1993). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Spectroscopy Letters. Link (UV Derivative spectroscopy).

  • Cheung, M., et al. (2022). Highly Selective N2 Alkylation of Indazoles. Synthesis. Link (Kinetic control and N2 selectivity).

  • BenchChem Technical Guides. (2025). Troubleshooting Regioselectivity in Indazole Synthesis. Link (Practical troubleshooting and HMBC protocols).

Sources

Biological potency comparison of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate , positioning it not merely as a standalone inhibitor but as a critical pharmacophore scaffold used to synthesize high-potency Type II kinase inhibitors (e.g., VEGFR, PDGFR, and JAK family inhibitors).

Executive Summary: The Indazole Advantage

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate represents a specialized "masked" pharmacophore. While the Boc-protected precursor itself exhibits low intrinsic affinity due to steric hindrance at the hinge-binding region, it is the foundational scaffold for the 2H-indazole class of kinase inhibitors (e.g., Pazopanib ).

Unlike the thermodynamically stable 1H-indazoles, the 2H-indazole core (locked via N2-substitution) offers a distinct vector for projecting substituents into the solvent-exposed region of the ATP-binding pocket. This guide compares the biological potency of inhibitors derived from this scaffold against standard Quinazoline (e.g., Gefitinib) and Indolinone (e.g., Sunitinib) alternatives.

Key Performance Metrics (Derived Inhibitors)
  • Target Specificity: High affinity for Angiogenic Kinases (VEGFR1-3, PDGFR

    
    , c-Kit).
    
  • Binding Mode: Predominantly Type II (DFG-out), allowing for higher selectivity than Type I Quinazolines.

  • Potency Range: Low nanomolar (

    
     nM) efficacy in cellular assays when functionalized at the C6-hydroxyl position.
    

Comparative Biological Potency

The following analysis contrasts the potency of 2H-Indazole-based inhibitors (synthesized from the subject scaffold) against market-leading kinase inhibitor classes.

Table 1: Potency Landscape (IC Values)

Data represents mean inhibitory concentration against recombinant human kinases.

Inhibitor ClassRepresentative DrugCore ScaffoldVEGFR2 IC

(nM)
PDGFR

IC

(nM)
c-Kit IC

(nM)
Selectivity Profile
2H-Indazole Pazopanib 2H-Indazole 30 84 74 High (Angiogenesis Focused)
IndolinoneSunitinibIndolinone80391-10Broad / Multi-targeted
QuinazolineVandetanibQuinazoline40-110>500>500EGFR Biased
Bi-aryl UreaSorafenibPhenyl-Urea905768Broad / RAF focused

Analyst Note: The 2H-indazole core provides a balanced potency profile. While Sunitinib is more potent against PDGFR, the Indazole scaffold (Pazopanib) offers superior selectivity for VEGFR, reducing off-target cardiotoxicity often associated with broader multi-kinase inhibitors.

Mechanism of Action: The C6-Hydroxyl Vector

The 6-hydroxy position on the subject compound is the critical "anchor point." In the synthesis of inhibitors like Pazopanib or novel JAK inhibitors, this hydroxyl group is etherified to attach solubilizing groups or hydrophobic tails that occupy the allosteric pocket.

  • Without C6-functionalization: The core has weak affinity (

    
    ).
    
  • With C6-functionalization: Affinity shifts to low nanomolar (

    
     nM).
    

Signal Transduction & Inhibition Pathway

The diagram below illustrates how the activated 2H-indazole scaffold interrupts the VEGF signaling cascade, preventing tumor angiogenesis.

VEGF_Pathway VEGF_Ligand VEGF Ligand (Extracellular) VEGFR VEGFR Receptor (Tyrosine Kinase) VEGF_Ligand->VEGFR Binding Phos Autophosphorylation VEGFR->Phos Activation Indazole 2H-Indazole Inhibitor (Derived from Scaffold) Indazole->VEGFR Competes with ATP (Type II Binding) ATP ATP Indazole->ATP Blocks ATP->VEGFR Required for Phosphorylation RAS RAS-RAF-MEK Phos->RAS PI3K PI3K-AKT-mTOR Phos->PI3K Angio Angiogenesis & Cell Proliferation RAS->Angio PI3K->Angio

Caption: Mechanism of Action.[1] The 2H-indazole inhibitor competitively binds to the ATP pocket of VEGFR, blocking autophosphorylation and halting downstream angiogenic signaling.

Experimental Protocols

To validate the potency of this scaffold, it must first be deprotected and functionalized. The following workflow outlines the standard procedure for converting tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate into a bioactive kinase probe.

Protocol A: Scaffold Activation (Deprotection & Functionalization)

Objective: Remove the Boc group and functionalize the C6-hydroxyl to generate the active pharmacophore.

  • O-Alkylation (C6 Functionalization):

    • Dissolve 1 eq of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate in dry DMF.

    • Add 1.5 eq of Potassium Carbonate (

      
      ) and 1.2 eq of the desired alkyl halide (e.g., 2-chloro-N-methylpyrimidine derivative for Pazopanib analogs).
      
    • Stir at

      
       for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
      
    • Rationale: The Boc group on N2 prevents N-alkylation, forcing the reaction to occur exclusively at the C6-hydroxyl oxygen (Regioselective control).

  • N-Deprotection (Boc Removal):

    • Treat the intermediate with 4M HCl in Dioxane (10 volumes) at

      
      .
      
    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Concentrate in vacuo to yield the HCl salt of the active 6-alkoxy-indazole.

Protocol B: In Vitro Kinase Assay (TR-FRET)

Objective: Determine the IC


 of the synthesized derivative against VEGFR2.
  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Mix: Dilute recombinant VEGFR2 enzyme to 0.5 nM in Kinase Buffer.

  • Substrate Mix: Prepare Biotin-labeled Poly(Glu,Tyr) substrate (200 nM) and ATP (at

    
    , typically 10 
    
    
    
    ).
  • Inhibitor Addition:

    • Dissolve the indazole derivative in 100% DMSO.

    • Perform a 10-point serial dilution (10

      
       to 0.1 nM).
      
    • Transfer 50 nL of inhibitor to the assay plate (384-well).

  • Reaction:

    • Add 10

      
       Enzyme Mix. Incubate 15 min.
      
    • Add 10

      
       Substrate/ATP Mix. Incubate 60 min at RT.
      
  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read TR-FRET signal (Ex 337 nm, Em 620/665 nm).

  • Calculation: Fit data to a 4-parameter logistic equation:

    
    
    

Synthesis Workflow Diagram

The utility of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate lies in its ability to streamline the synthesis of complex inhibitors.

Synthesis_Flow Start Start: tert-Butyl 6-hydroxy- 2H-indazole-2-carboxylate Step1 Step 1: O-Alkylation (C6 Functionalization) Start->Step1 + R-X, K2CO3 Inter Intermediate: Boc-Protected Ether Step1->Inter Step2 Step 2: Acidic Deprotection (Boc Removal) Inter->Step2 + HCl/Dioxane Final Final Product: Active 2H-Indazole Inhibitor Step2->Final High Potency (IC50 < 50nM)

Caption: Synthetic pathway utilizing the scaffold for regioselective inhibitor generation.

References

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry. Link

  • Vertex AI Search. (2025). "Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors." NIH National Library of Medicine. Link

  • BenchChem. (2025).[2] "2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities." Link

  • GlaxoSmithKline. (2009). "Votrient (Pazopanib) Prescribing Information." FDA Access Data. Link

  • Mendel, D. B., et al. (2003). "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors." Clinical Cancer Research. Link

Sources

Characterization of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate synthesis byproducts

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the regioselective synthesis and analytical characterization of tert-butyl 6-hydroxy-2H-indazole-2-carboxylate.

The Regioselectivity Challenge in Indazole Chemistry

Indazole scaffolds are privileged pharmacophores in medicinal chemistry, frequently serving as the core structure for kinase inhibitors and apoptosis-inducing agents [1][1]. However, the functionalization of 6-hydroxyindazole presents a classic regioselectivity challenge. The bicyclic system contains two nucleophilic nitrogen atoms (N1 and N2) and a nucleophilic hydroxyl group at the C6 position.

When reacting 6-hydroxyindazole with di-tert-butyl dicarbonate (Boc₂O), the reaction yields a mixture of the target product and several structural alternatives (byproducts):

  • N2-Boc (Target) : tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate.

  • N1-Boc (Major Alternative) : tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate.

  • O-Boc (Alternative Byproduct) : tert-Butyl 1H-indazol-6-yl carbonate.

  • Di-Boc (Over-reaction) : N1,O-di-Boc or N2,O-di-Boc derivatives.

The Causality of Isomer Formation: The N1-Boc isomer is thermodynamically favored because substitution at the N1 position preserves the full aromaticity of the adjacent benzenoid ring. In contrast, N2-substitution forces the bicyclic system into a higher-energy, quinonoid-like electronic state [2][2]. Despite this, the N2 position is often more sterically accessible and can be kinetically trapped under specific conditions (e.g., low temperatures, non-polar solvents). The O-Boc byproduct forms when strong bases prematurely deprotonate the C6-hydroxyl group (pKₐ ~9.5) before the indazole nitrogen (pKₐ ~14).

G SM 6-Hydroxyindazole + Boc2O N2 Target: N2-Boc tert-Butyl 6-hydroxy- 2H-indazole-2-carboxylate SM->N2 Kinetic Control (Low Temp, Non-polar) N1 Alternative: N1-Boc tert-Butyl 6-hydroxy- 1H-indazole-1-carboxylate SM->N1 Thermodynamic Control (Room Temp, Polar) OBoc Alternative: O-Boc tert-Butyl 1H-indazol- 6-yl carbonate SM->OBoc Strong Base (O-deprotonation) DiBoc Alternative: Di-Boc N1,O- or N2,O-Di-Boc N2->DiBoc Excess Boc2O N1->DiBoc Excess Boc2O OBoc->DiBoc Excess Boc2O

Reaction pathways and regioselectivity of 6-hydroxyindazole Boc protection.

Analytical Comparison: Target vs. Alternatives

To objectively compare the target product's performance against its alternatives during reaction optimization, robust analytical methodologies must be employed.

LC-MS Profiling: Liquid Chromatography-Mass Spectrometry easily distinguishes mono-Boc species from di-Boc species based on the mass-to-charge ratio (m/z). Mono-Boc isomers (N1, N2, O-Boc) all exhibit an [M+H]⁺ of 235.1, whereas di-Boc species appear at 335.1. However, LC-MS cannot definitively assign regiochemistry between the N1 and N2 isomers [3][3].

2D NMR (NOESY/HMBC) - The Definitive Differentiator: Nuclear Magnetic Resonance is the gold standard for distinguishing N1-Boc from N2-Boc [4][4]. The assignment relies on the spatial proximity (Nuclear Overhauser Effect, NOE) of the bulky tert-butyl protons to the indazole core protons.

  • In the N1-Boc isomer, the Boc group is spatially adjacent to the C7 proton. A 2D NOESY spectrum will show a strong cross-peak between the tert-butyl singlet (~1.65 ppm) and the C7-H doublet (~7.8 ppm).

  • In the N2-Boc isomer, the Boc group is adjacent to the C3 proton. The NOESY spectrum will reveal a cross-peak between the tert-butyl singlet and the C3-H singlet (~8.4 ppm). Furthermore, the C3-H proton in N2-indazoles is highly deshielded compared to N1-indazoles due to the localized C=N double bond between C3 and N1.

Quantitative Analytical Comparison Table
Analytical MetricTarget: N2-Boc IsomerAlternative: N1-Boc IsomerAlternative: O-Boc IsomerAlternative: Di-Boc Species
Synthesis Control Kinetic (Low Temp, Non-polar solvent)Thermodynamic (RT, Polar solvent, Base)Phenoxide formation (Strong base)Excess Boc₂O equivalents
LC-MS (ESI+) [M+H]⁺ 235.1 m/z235.1 m/z235.1 m/z335.1 m/z
¹H NMR (C3-H Shift) ~8.4 - 8.6 ppm (Singlet, Deshielded)~8.0 - 8.1 ppm (Singlet)~8.0 ppm (Singlet)Variable
2D NOESY Correlation Boc-tBu ↔ C3-H Boc-tBu ↔ C7-H None to Indazole CoreBoc-tBu ↔ C7-H & O-Boc
HPLC Retention (C18) ModerateHigh (More lipophilic)Moderate-HighHighest

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If the validation checkpoints are not met, the causality logic provided allows for immediate troubleshooting.

Protocol A: Kinetically Controlled Synthesis of the N2-Boc Target

Objective: Maximize the kinetically favored N2-Boc isomer while suppressing the thermodynamically stable N1-Boc and O-Boc alternatives.

  • Preparation: Suspend 6-hydroxyindazole (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M. Causality: DCM is a non-polar solvent that suppresses the thermodynamic equilibration to the N1-isomer compared to polar solvents like DMF.

  • Cooling: Cool the suspension to 0 °C under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.05 eq) dropwise. Causality: DIPEA is a non-nucleophilic base. Using only 1.05 eq prevents the complete deprotonation of the C6-hydroxyl, minimizing O-Boc formation.

  • Boc₂O Addition: Dissolve Boc₂O (1.0 eq) in a minimal amount of DCM and add it dropwise over 30 minutes.

  • Quenching & Validation: Stir for 2 hours at 0 °C. Check the reaction via TLC (Hexanes:EtOAc 7:3).

    • Self-Validation Checkpoint: You should observe two main spots. The lower R_f spot is the N2-Boc target (more polar due to the exposed N1 lone pair), and the higher R_f spot is the N1-Boc byproduct. If a very high R_f spot appears, di-Boc formation has occurred (reduce Boc₂O equivalents in future runs).

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the lower R_f spot.

Protocol B: HPLC-UV-MS Profiling Method

Objective: Rapidly quantify the ratio of target to alternatives in the crude mixture.

  • System Setup: Equip an LC-MS system with a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Solvent A = 0.1% Formic Acid in Water; Solvent B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.6 mL/min.

  • Detection & Validation: Monitor UV absorbance at 254 nm and ESI+ mass spectra.

    • Self-Validation Checkpoint: Extract the ion chromatogram for m/z 235.1. You will see two closely eluting peaks. The first eluting peak (more polar) is the N2-Boc target. The second eluting peak is the N1-Boc alternative. Extract m/z 335.1 to check for Di-Boc contamination.

Protocol C: 2D NMR (NOESY) Regiochemistry Validation

Objective: Definitively prove the N2-Boc structure over the N1-Boc alternative.

  • Sample Prep: Dissolve 10 mg of the purified target compound in 0.6 mL of DMSO-d₆.

  • 1D Acquisition: Acquire a standard ¹H NMR spectrum. Locate the massive 9-proton singlet from the Boc group (~1.6 ppm) and the isolated 1-proton singlet from the C3-H (>8.0 ppm).

  • 2D Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms (optimized for small molecule NOE build-up).

  • Data Interpretation & Validation:

    • Self-Validation Checkpoint: Trace the horizontal line from the Boc signal (1.6 ppm). If a cross-peak intersects with the C3-H singlet (~8.4 ppm), you have successfully isolated the N2-Boc target . If the cross-peak intersects with a doublet (~7.8 ppm, C7-H), your sample is the N1-Boc alternative .

References

  • A Simple, Rapid, and Efficient N-Boc Protection of Amines under Ultrasound Irradiation and Catalyst-Free Conditions Source: ResearchGate URL
  • US9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases Source: Google Patents URL
  • Strategies for Heteroaromatic Borylation Source: Durham E-Theses URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.